
Tauroursodeoxycholic acid
Structure
2D Structure

3D Structure
Propiedades
Key on ui mechanism of action |
About 90% of gallstones are formed by cholesterol, which may be caused by altered gut microbiota from a high-fat diet and other factors. The gut microbiota regulates bile acid metabolism; thus, altered composition in gut microbiota may significantly change the bile acid pool and alter cholesterol secretion. While the exact mechanism of action of tauroursodeoxycholic acid in reducing and preventing gallstone formation is unclear, tauroursodeoxycholic acid may achieve this effect in a number of ways. A recent mouse study suggests that tauroursodeoxycholic acid inhibits intestinal cholesterol absorption and lowers liver cholesterol levels by upregulating the bile acid excretion from the liver to the gallbladder. Tauroursodeoxycholic acid lowers the bile cholesterol saturation in the gallbladder, thereby increasing the solubility of cholesterol in bile. It can also maintain a specific gut microbiota composition to promote the synthesis of bile acids and reduce liver inflammation caused by the lipopolysaccharide in the blood. Ultimately, tauroursodeoxycholic acid enhances the synthesis of bile acids in the liver and reduces cholesterol in the serum and liver. Tauroursodeoxycholic acid inhibits cell apoptosis by disrupting the mitochondrial pathway of cell death. It works by inhibiting oxygen-radical production, ameliorating endoplasmic reticulum (ER) stress, and stabilizing the unfolded protein response. Other anti-apoptotic processes mediated by tauroursodeoxycholic acid include cytochrome c release, caspase activation, DNA and nuclear fragmentation, and inhibition of p53 transactivation. It is believed that tauroursodeoxycholic acid works on multiple cellular targets to inhibit apoptosis and upregulate survival pathways. |
---|---|
Número CAS |
14605-22-2 |
Fórmula molecular |
C26H45NO6S |
Peso molecular |
499.7 g/mol |
Nombre IUPAC |
2-[[(4R)-4-[(3R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17?,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1 |
Clave InChI |
BHTRKEVKTKCXOH-VSHSPWMTSA-N |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES isomérico |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Otros números CAS |
14605-22-2 |
Descripción física |
Solid |
Sinónimos |
tauroursodeoxycholate tauroursodeoxycholic acid tauroursodeoxycholic acid, (3alpha,5alpha,7alpha)-isomer tauroursodeoxycholic acid, monosodium salt, (3alpha,5beta,7alpha)-isomer tauroursodeoxycholic acid, monosodium salt, (3alpha,7alpha)-isomer TUDCA |
Origen del producto |
United States |
Descripción
Historical Context and Emerging Research Trajectories
The origins of TUDCA's use trace back to traditional Chinese medicine, where bear bile, a rich natural source of TUDCA, was utilized for its perceived therapeutic benefits. nih.govmdpi.comunicamp.br Modern scientific inquiry began by investigating its established role in liver health, particularly its efficacy in mitigating cholestatic liver diseases. mdpi.comnih.gov This initial focus was centered on its ability to protect hepatocytes (liver cells) from the toxicity of more hydrophobic bile acids. mdpi.comnih.gov
From this hepatoprotective foundation, the scope of TUDCA research has expanded dramatically. Scientists are now exploring its potential across a diverse range of conditions characterized by cellular stress and apoptosis (programmed cell death). These emerging research trajectories are largely focused on protein-misfolding diseases and conditions involving significant cellular stress. nih.govresearchgate.net
Prominent areas of current investigation include:
Neurodegenerative Diseases: A substantial body of preclinical research is investigating TUDCA's neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. nih.govresearchgate.netexamine.com Studies suggest it can inhibit apoptosis, reduce oxidative stress, and act as a chemical chaperone to alleviate protein aggregation associated with these conditions. nih.govresearchgate.net
Metabolic Disorders: Research in models of diabetes has shown that TUDCA can reduce endoplasmic reticulum stress linked to elevated glucose levels. nih.gov Studies have also noted its potential to improve insulin (B600854) sensitivity. alzdiscovery.org
Retinal Diseases: TUDCA has demonstrated protective effects in various experimental models of retinal degeneration, including retinitis pigmentosa and diabetic retinopathy. molvis.orgfrontiersin.orgj-morphology.com The research indicates it helps delay the degeneration and apoptosis of retinal neurons. j-morphology.comnih.gov
This expansion from its historical use to modern, mechanism-based research highlights a scientific trajectory aimed at leveraging TUDCA's fundamental protective actions against a variety of cellular pathologies.
Table 1: Emerging Research Trajectories of TUDCA in Preclinical Models
Research Area | Investigated Disease Model(s) | Key Research Finding(s) | Citation(s) |
---|---|---|---|
Neurodegeneration | Alzheimer's Disease, Parkinson's Disease, Huntington's Disease | Attenuation of amyloid-β deposition, reduction of huntingtin protein inclusions, and prevention of dopaminergic neuron loss. | nih.govunicamp.brnih.gov |
Metabolic Disease | Diabetes, Obesity | Improvement in insulin sensitivity in liver and muscle tissue; reduction of endoplasmic reticulum stress in pancreatic β-cells. | nih.govalzdiscovery.orgmedrxiv.org |
| Retinal Disorders | Retinitis Pigmentosa, Diabetic Retinopathy, Retinal Detachment | Inhibition of photoreceptor cell death, reduction of inflammation, and preservation of retinal structure and function. | molvis.orgfrontiersin.orgj-morphology.com |
Overview of Pleiotropic Cytoprotective Mechanisms
TUDCA exhibits pleiotropic effects, meaning it influences multiple molecular pathways to exert its cell-protective functions. Its primary mechanisms revolve around mitigating cellular stress and inhibiting apoptotic pathways. This is largely attributed to its roles as a chemical chaperone and a signaling molecule that modulates key components of cell survival and death machinery. mdpi.comnih.gov
The principal cytoprotective mechanisms identified in academic research include:
Attenuation of Endoplasmic Reticulum (ER) Stress: The ER is crucial for proper protein folding. When misfolded proteins accumulate, a state known as ER stress occurs, triggering the Unfolded Protein Response (UPR). oncotarget.comphysiology.org If the stress is prolonged or severe, the UPR can initiate apoptosis. oncotarget.com TUDCA functions as a chemical chaperone, helping to stabilize protein conformation, improve the ER's folding capacity, and thereby alleviate the UPR. mdpi.comnih.govmolbiolcell.org Research shows TUDCA can reduce the activation of key UPR sensors like PERK and IRE1α and downstream effectors such as CHOP, which is a pro-apoptotic transcription factor. oncotarget.comphysiology.org
Mitochondrial Protection: Mitochondria are central to the intrinsic apoptotic pathway. TUDCA has been shown to directly interact with and stabilize mitochondrial membranes, making them more resilient to stress signals. alzdiscovery.orgmdpi.com It inhibits the translocation of pro-apoptotic proteins like Bax from the cytosol to the mitochondria, a critical step in initiating apoptosis. nih.gov By preventing mitochondrial membrane permeabilization, TUDCA blocks the release of cytochrome c, a key activator of the caspase cascade that executes cell death. unicamp.brnih.gov
Inhibition of Apoptosis: TUDCA directly interferes with the apoptotic cascade. It has been shown to reduce the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7). nih.govoncotarget.comrug.nl Furthermore, TUDCA can modulate the expression and activity of the Bcl-2 family of proteins, which are critical regulators of apoptosis, promoting the function of anti-apoptotic members. alzdiscovery.orgnih.gov
Table 2: Key Molecular Targets in TUDCA's Cytoprotective Pathways
Cellular Pathway | Key Molecular Target(s) | Observed Effect of TUDCA | Citation(s) |
---|---|---|---|
ER Stress / UPR | PERK, IRE1α, CHOP, BiP/GRP78 | Reduces phosphorylation/activation of UPR sensors and expression of pro-apoptotic factors. | oncotarget.comphysiology.orgspandidos-publications.com |
Mitochondrial Apoptosis | Bax, Cytochrome c | Inhibits Bax translocation to the mitochondria and subsequent release of cytochrome c. | unicamp.brnih.gov |
Apoptotic Cascade | Caspase-3, Caspase-9, Caspase-12 | Suppresses the cleavage and activation of executioner and initiator caspases. | nih.govoncotarget.comnih.gov |
| Survival Signaling | Akt, p38 MAPK, ERK | Activates pro-survival signaling cascades. | rug.nlfrontiersin.org |
Dissecting the Molecular and Cellular Mechanisms of Tauroursodeoxycholic Acid
Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR) Modulation
The endoplasmic reticulum is a critical organelle for the synthesis and folding of secretory and transmembrane proteins. frontiersin.orgmolbiolcell.org When the protein folding capacity of the ER is overwhelmed by an influx of unfolded or misfolded proteins, a state of ER stress ensues, triggering the unfolded protein response (UPR). frontiersin.orgmolbiolcell.org The UPR is a complex signaling network that aims to restore ER homeostasis by reducing protein synthesis, enhancing protein folding capacity, and promoting the degradation of misfolded proteins. frontiersin.orgjci.org TUDCA has been shown to alleviate ER stress and modulate the UPR in various cellular and animal models. mdpi.comexamine.com
Assessment of Chemical Chaperone Activity
Chemical chaperones are small molecules that assist in the proper folding and stabilization of proteins, thereby preventing their aggregation. mdpi.com TUDCA's role as a chemical chaperone is a key aspect of its mechanism of action. mdpi.comnih.gov
TUDCA is believed to facilitate protein folding, although the precise mechanism is still under investigation. mdpi.comnih.gov It is proposed that TUDCA may interact with exposed hydrophobic regions of unfolded or misfolded proteins, preventing their aggregation and promoting the adoption of their correct three-dimensional structures. nih.govresearchgate.net This action helps to restore protein homeostasis within the ER. frontiersin.org Studies have shown that TUDCA can improve the folding capacity of the ER, in part by activating transcription factor 6 (ATF6), a key component of the UPR. mdpi.comnih.gov
The UPR is mediated by three main ER transmembrane sensors: inositol-requiring enzyme 1α (IRE1α), protein kinase R-like ER kinase (PERK), and activating transcription factor 6 (ATF6). frontiersin.orgjci.org Under normal conditions, these sensors are kept inactive by the chaperone protein BiP (also known as GRP78). frontiersin.org During ER stress, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades. frontiersin.org
TUDCA has been shown to stabilize the UPR pathways, preventing their overactivation which can lead to cell death. mdpi.comselleckchem.com Research indicates that TUDCA can reduce the phosphorylation of PERK and its downstream target, the eukaryotic initiation factor 2α (eIF2α). dntb.gov.uanih.gov It also mitigates the activation of IRE1α and ATF6. jci.orgnih.gov By modulating these pathways, TUDCA helps to maintain cellular function under conditions of ER stress. nih.gov For instance, in dorsal root ganglion neurons exposed to tunicamycin (B1663573), an ER stress inducer, TUDCA pretreatment suppressed the activation of PERK, eIF2α, IRE1α, and ATF6. nih.gov
Table 1: Effect of TUDCA on UPR Pathway Components in Tunicamycin-Induced Dorsal Root Ganglion Neurons
UPR Component | Effect of Tunicamycin | Effect of TUDCA Pretreatment | Reference |
---|---|---|---|
Phospho-PERK | Increased | Reversed | nih.gov |
Phospho-eIF2α | Increased | Reversed | nih.gov |
IRE1α | Increased | Reversed | nih.gov |
ATF6 | Increased | Reversed | nih.gov |
A primary consequence of ER stress is the aggregation of unfolded proteins, which can be toxic to cells. nih.gov TUDCA has demonstrated a significant ability to mitigate stress-induced protein aggregation. dntb.gov.uanih.gov For example, in in vitro studies, TUDCA effectively prevented the heat and dithiothreitol (B142953) (DTT)-induced aggregation of bovine serum albumin (BSA). nih.gov It is suggested that TUDCA binds to the hydrophobic regions of proteins, preventing their subsequent aggregation and stabilizing them. nih.govresearchgate.net This action can either facilitate their proper folding or target them for degradation through cellular pathways. nih.gov
In a comparative study, TUDCA was found to be more effective than another chemical chaperone, 4-phenylbutyric acid (PBA), in mitigating stress-induced BSA aggregation in vitro. dntb.gov.uanih.gov TUDCA also enhanced the trypsin-mediated digestion of BSA, further suggesting its role in clearing protein aggregates. dntb.gov.uaresearchgate.net
Table 2: Comparative Efficacy of TUDCA and PBA in Mitigating BSA Protein Aggregation
Chemical Chaperone | Efficacy in Mitigating BSA Aggregation | Enhancement of Trypsin-Mediated Digestion | Reference |
---|---|---|---|
TUDCA | More effective | Yes | dntb.gov.uanih.govresearchgate.net |
PBA | Less effective | No | dntb.gov.uanih.govresearchgate.net |
TUDCA has also been implicated in assisting the transfer of mutant proteins. mdpi.comnih.gov For example, in the context of hereditary hemochromatosis, which is associated with the misfolded HFE C282Y mutant protein, TUDCA treatment was shown to increase the stability of this mutant protein. nih.gov This suggests that TUDCA may help to prevent the immediate degradation of certain mutant proteins, potentially allowing for their correct folding and function. mdpi.com However, it is important to note that in the same study, TUDCA did not restore the correct intracellular trafficking of the HFE C282Y protein. nih.gov
While the chemical chaperone activity of TUDCA is widely reported, some studies have challenged this model, proposing an alternative mechanism of action. nih.govmolbiolcell.org Research in Saccharomyces cerevisiae (yeast) has suggested that TUDCA's protective effects against the ER stressor tunicamycin may be due to a decrease in the drug's bioavailability rather than direct protein chaperoning. nih.govbiorxiv.org This study found that TUDCA's ability to rescue yeast growth required its critical micelle-forming concentration, suggesting that TUDCA may directly sequester drugs like tunicamycin into micelles, thereby reducing their effective concentration and toxicity. nih.govnih.gov
This alternative hypothesis posits that TUDCA does not necessarily relieve the burden of unfolded proteins directly but rather allows cells to adapt to the stress by reducing the potency of the stress-inducing agent. nih.govmolbiolcell.org This challenges the classification of TUDCA as a classical chemical chaperone and suggests that its mechanism of action may be more complex and context-dependent. nih.govtandfonline.com Further research is needed to fully elucidate the interplay between TUDCA's potential direct chaperone effects and its ability to modulate the bioavailability of certain compounds. nih.gov
Specific ER Stress Pathway Regulation
The endoplasmic reticulum is a critical organelle responsible for protein folding and calcium homeostasis. When the ER's capacity is overwhelmed by an accumulation of unfolded or misfolded proteins, a state known as ER stress ensues, activating the Unfolded Protein Response (UPR). TUDCA has been shown to modulate several key pathways within the UPR.
The Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) pathway is a central arm of the UPR. Upon ER stress, PERK becomes activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a general attenuation of protein translation, reducing the protein load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4).
Research has demonstrated that TUDCA can significantly modulate this pathway. In various models of cellular stress, TUDCA treatment has been observed to decrease the phosphorylation of both PERK and eIF2α. physiology.orgfrontiersin.org This action helps to prevent the sustained shutdown of protein synthesis and the subsequent activation of downstream pro-apoptotic factors. Studies have shown that TUDCA can inhibit the expression of phosphorylated eIF2α and ATF4, thereby suppressing the PERK-eIF2α-ATF4 ER stress response pathway. ddtjournal.com In models of traumatic brain injury and carcinogen exposure, TUDCA administration reduced the phosphorylation of eIF2α and the expression of ATF4. frontiersin.orgoncotarget.com This modulation is crucial, as uncontrolled activation of the PERK pathway can shift the UPR from a pro-survival to a pro-apoptotic response. frontiersin.org TUDCA has also been shown to activate PERK in HepG2 cells, which in turn phosphorylates eIF2α and promotes the expression of ATF4. researchgate.net
Table 1: Effect of TUDCA on the PERK-eIF2α-ATF4 Pathway
Model System | Key Findings | Reference |
---|---|---|
Rat Pancreatic Acini | Diminished PERK phosphorylation. physiology.org | physiology.org |
Traumatic Brain Injury | Decreased expression of p-PERK, p-eIF2α, and ATF4. frontiersin.org | frontiersin.org |
Carcinogen-Induced HCC | Inhibited eIF2α phosphorylation. oncotarget.com | oncotarget.com |
Fibroblast Mineralization | Suppressed expression of phosphorylated eIF2α and ATF4. ddtjournal.com | ddtjournal.com |
Mesenchymal Stem Cells | Reduced activation of PERK, eIF2α, and ATF4. nih.gov | nih.gov |
HepG2 Cells | Activates PERK, enhances eIF2α phosphorylation and ATF4 expression. researchgate.net | researchgate.net |
Activating Transcription Factor 6 (ATF6) is another key transducer of the UPR. Under ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved to release its active cytosolic domain. This active fragment then moves to the nucleus to upregulate the expression of ER chaperones and other genes involved in protein folding and degradation. Some studies suggest that TUDCA can influence ATF6 activation. For instance, in adrenocortical carcinoma cells, TUDCA was found to reduce the expression of ATF6, thereby ameliorating maladaptive ER stress signaling. spandidos-publications.com However, the precise and universal mechanisms of TUDCA's interaction with the ATF6 pathway are still under investigation and may be cell-type and context-dependent.
Prolonged or severe ER stress leads to the induction of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP) and the activation of caspase-12, an ER-resident caspase. CHOP can trigger apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic members of the same family. spandidos-publications.com
Numerous studies have consistently shown that TUDCA treatment significantly reduces the expression of CHOP and the activation of caspase-12 in various pathological conditions. frontiersin.orgoncotarget.comnih.gov For example, in a mouse model of diethylnitrosamine-induced liver cancer, TUDCA administration decreased CHOP expression and reduced the cleavage of procaspase-12. oncotarget.com Similarly, in a traumatic brain injury model, TUDCA treatment led to a significant decrease in both CHOP and caspase-12 expression levels. frontiersin.org This inhibition of CHOP and caspase-12 is a critical mechanism by which TUDCA protects cells from ER stress-induced apoptosis. oncotarget.comnih.gov
Table 2: TUDCA's Effect on CHOP and Caspase-12
Model System | Effect on CHOP | Effect on Caspase-12 | Reference |
---|---|---|---|
Carcinogen-Induced HCC | Reduced expression. oncotarget.com | Reduced cleavage of procaspase-12. oncotarget.com | oncotarget.com |
Traumatic Brain Injury | Decreased expression. frontiersin.org | Decreased expression. frontiersin.org | frontiersin.org |
Aldosterone-Infused Renal Injury | Reduced levels. nih.gov | Reduced levels. nih.gov | nih.gov |
Spinal Cord Injury | - | Inhibited expression. nih.gov | nih.gov |
Rat Pancreatic Acini | Prohibited expression. physiology.org | - | physiology.org |
The morphology of the endoplasmic reticulum can be altered under conditions of stress, often exhibiting swelling and fragmentation. TUDCA has been shown to preserve the structural integrity of the ER. In studies using cardiac H9c2 cells subjected to oxidative stress, treatment with TUDCA prevented H₂O₂-induced ER swelling. nih.gove-century.us This preservation of ER morphology suggests that TUDCA helps to maintain the proper functioning of this organelle, thereby mitigating the initial triggers of the ER stress response.
Apoptosis and Cell Survival Pathway Regulation
Beyond its effects on the ER, TUDCA directly influences core apoptotic and cell survival pathways, with a particular emphasis on the mitochondria.
Mitochondria are central to cellular life and death decisions. Mitochondrial dysfunction can trigger apoptosis through the release of pro-apoptotic factors like cytochrome c. TUDCA has demonstrated a significant role in preserving mitochondrial integrity and function.
Research indicates that TUDCA can prevent mitochondrial membrane depolarization, a key early event in apoptosis. nih.gov In postovulatory aged porcine oocytes, TUDCA supplementation was shown to maintain a normal mitochondrial membrane potential. mdpi.com Furthermore, in models of high-fat diet-induced obesity, TUDCA ameliorated ultrastructural abnormalities in cardiomyocytes, preserving mitochondrial integrity and density. plos.org This protective effect is partly attributed to TUDCA's ability to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a critical event that can lead to mitochondrial swelling and rupture. nih.govplos.org Studies have also shown that TUDCA can prevent mitochondrial damage, including vacuolization and loss of cristae, induced by oxidative stress. e-century.us By maintaining mitochondrial health, TUDCA effectively blocks a major pathway to programmed cell death. nih.govnih.govresearchgate.net
Table 3: TUDCA's Impact on Mitochondrial Integrity
Model System | Key Findings | Reference |
---|---|---|
Aged Porcine Oocytes | Increased mitochondrial membrane potential. mdpi.com | mdpi.com |
Neural Stem Cells | Prevents mitochondrial membrane depolarization and cytochrome c release. nih.gov | nih.gov |
High-Fat Diet (Cardiomyocytes) | Preserved mitochondrial integrity and density; maintained NAD+ levels. plos.org | plos.org |
Cardiac H9c2 Cells (Oxidative Stress) | Prevented mitochondrial damage and mPTP opening. nih.gove-century.us | nih.gove-century.us |
Human Neuroblastoma Cells | Prevents mitochondrial damage. nih.gov | nih.gov |
Caspase Cascade Inhibition
Caspases are a family of proteases that, once activated, orchestrate the dismantling of the cell during apoptosis. TUDCA has a profound inhibitory effect on the caspase cascade. pnas.orgdrugbank.com By preventing the release of cytochrome c from the mitochondria, TUDCA blocks the formation of the apoptosome and the subsequent activation of initiator caspases like caspase-9. rug.nl This, in turn, prevents the activation of executioner caspases such as caspase-3 and caspase-7. nih.govnih.gov This inhibition of caspase activity has been demonstrated in various models, including hemorrhagic stroke and toxin-induced apoptosis. pnas.orgasm.org For instance, in a model of intracerebral hemorrhage, TUDCA reduced caspase activity by 45–60%. pnas.org
Regulation of Bcl-2 Family Protein Expression (Bcl-2, Bcl-xL, Bad)
The Bcl-2 family of proteins consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bad). The balance between these opposing factions is critical in determining a cell's fate. TUDCA can modulate the expression and activity of these proteins to favor survival. pnas.orgworldscientific.com In a model of hemorrhagic stroke, TUDCA treatment was associated with increased levels of the anti-apoptotic protein Bcl-2. pnas.org Furthermore, TUDCA can induce the phosphorylation of the pro-apoptotic protein Bad. pnas.orgcore.ac.uk Phosphorylated Bad is sequestered in the cytosol and is unable to bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival. core.ac.uk
Protein Family | Pro-survival Members | Pro-apoptotic Members |
Bcl-2 | Bcl-2, Bcl-xL | Bax, Bad |
Activation of Pro-Survival Signaling Pathways
Beyond its direct effects on mitochondria and the apoptotic machinery, TUDCA also actively promotes cell survival by activating several key signaling pathways. One of the most prominent is the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. pnas.orgnih.govplos.org Activation of this pathway by TUDCA leads to the phosphorylation and activation of the kinase Akt. pnas.orgcore.ac.uk Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins like Bad, further contributing to cell survival. pnas.orgcore.ac.uk TUDCA has also been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK) pathway, which is known to promote cell survival. rug.nlnih.govplos.org
Signaling Pathway | Key Proteins Activated by TUDCA | Downstream Effect |
PI3K/Akt | PI3K, Akt | Phosphorylation and inactivation of pro-apoptotic proteins (e.g., Bad) |
MAPK/ERK | ERK1/2 | Promotion of cell survival |
Akt/Protein Kinase Bα Pathway Activation
Tauroursodeoxycholic acid (TUDCA) has been shown to activate the Akt/protein kinase Bα (Akt-1) survival pathway as a key component of its neuroprotective and anti-apoptotic functions. pnas.orgpnas.orgnih.gov In a model of acute hemorrhagic stroke in rats, administration of TUDCA led to a significant restoration of the phosphorylated form of Akt-1, which was otherwise markedly decreased by the injury. pnas.orgpnas.org This activation of the Akt pathway is crucial for its beneficial effects, as the inhibition of Akt has been shown to abolish the protective effects of TUDCA in traumatic brain injury models. nih.gov
The activation of Akt by TUDCA is not limited to neurological injury models. In a mouse model of Parkinson's disease, the neuroprotective effects of TUDCA were linked to a survival pathway involving Akt signaling. mdpi.com Furthermore, in mesenchymal stem cells, TUDCA has been observed to increase the expression of cellular prion protein (PrPC) through the Akt signaling pathway. mdpi.com The activation of this survival pathway by TUDCA is a critical mechanism that underpins its ability to suppress apoptosis and promote cell survival in various pathological conditions. pnas.orgnih.govfrontiersin.org
Modulation of Mitogen-Activated Protein Kinase Survival Pathway
This compound (TUDCA) exerts part of its protective effects by modulating the mitogen-activated protein kinase (MAPK) survival pathways. pnas.orgpnas.org Specifically, in hepatocytes, TUDCA's ability to protect against apoptosis induced by toxic bile acids like glycochenodeoxycholic acid (GCDCA) is dependent on the activation of the p38 and extracellular signal-regulated protein kinase (ERK) MAPK pathways. rug.nlnih.gov Inhibition of these MAPK pathways has been shown to abolish the anti-apoptotic effects of TUDCA. rug.nlnih.gov
Research indicates that TUDCA can activate p38 MAPK, and blocking this activation significantly reduces TUDCA's protective capabilities. rug.nl Similarly, the ERK1/2 MAPK pathway is also a target of TUDCA's action. rug.nlnih.gov The combined inhibition of both the p38 MAPK and the phosphatidylinositol-3 kinase (PI3K) pathways completely negates the protective effect of TUDCA against GCDCA-induced apoptosis in rat hepatocytes. rug.nl This highlights the critical role of these kinase cascades in mediating the cytoprotective functions of TUDCA.
Phosphorylation of Bad at Ser136
A key mechanism in the anti-apoptotic action of this compound (TUDCA) involves the phosphorylation of the pro-apoptotic protein Bad at the serine 136 residue (Ser136). pnas.orgpnas.orgnih.gov This phosphorylation event is a downstream consequence of the activation of survival pathways, such as the Akt pathway. pnas.orgpnas.org In a rat model of acute hemorrhagic stroke, TUDCA treatment resulted in an almost two-fold increase in the levels of phosphorylated Bad (p-Bad). pnas.orgpnas.org
The phosphorylation of Bad prevents it from binding to and inactivating the anti-apoptotic proteins Bcl-2 and Bcl-xL. core.ac.uk This allows Bcl-2 and Bcl-xL to inhibit the pro-apoptotic protein Bax, thereby promoting cell survival. core.ac.uk In rat cortical neurons exposed to glutamate-induced toxicity, TUDCA was found to significantly increase the phosphorylation of Bad and its translocation from the mitochondria to the cytosol. core.ac.uk This effect was dependent on the phosphatidylinositol 3-kinase (PI3K) pathway, as inhibition of PI3K prevented Bad phosphorylation and abrogated the neuroprotective effect of TUDCA. core.ac.uk
Model System | Key Finding | Upstream Pathway | Reference |
---|---|---|---|
Rat model of acute hemorrhagic stroke | TUDCA treatment nearly doubled the levels of phosphorylated Bad (p-Bad). | Akt-1/protein kinase Bα survival pathway | pnas.orgpnas.org |
Rat cortical neurons (glutamate-induced toxicity) | TUDCA markedly increased Bad phosphorylation and its translocation to the cytosol. | Phosphatidylinositol 3-kinase (PI3K) pathway | core.ac.uk |
p53 Pathway Modulation
This compound (TUDCA) has been shown to modulate the p53 apoptotic pathway as part of its cytoprotective mechanism. mdpi.comnih.gov In studies involving neuroblastoma cells with familial Alzheimer's disease mutations, TUDCA was found to reduce apoptosis induced by the overexpression of p53. nih.gov This modulation of p53 activity by TUDCA was associated with changes in the expression of the Bcl-2 family of proteins. nih.gov
Furthermore, in the context of amyloid beta-peptide (Aβ)-induced apoptosis in PC12 cells, TUDCA was observed to modulate p53 stabilization. nih.govcapes.gov.br The overexpression of p53 in these cells was sufficient to induce apoptosis, which could be reduced by TUDCA. nih.gov The protective effect of TUDCA against p53-induced apoptosis appears to be at least partially dependent on the phosphatidylinositide 3'-OH kinase (PI3K) pathway, as inhibition of this pathway reduced TUDCA's protective capabilities. nih.gov In a diabetic rat model, TUDCA treatment led to a significant decrease in the mRNA expression of p53 in the pancreas, contributing to its anti-apoptotic effects. mdpi.com
E2F-1/p53/Bax Pathway Modulation
This compound (TUDCA) has been identified as an inhibitor of the E2F-1/p53/Bax apoptotic pathway, particularly in the context of amyloid beta-peptide (Aβ)-induced neuronal cell death. nih.govcapes.gov.brspringermedizin.de In PC12 neuronal cells, Aβ exposure leads to an increase in the levels of E2F-1, p53, and Bax proteins, which culminates in apoptosis. nih.govcapes.gov.br TUDCA has been shown to effectively modulate this cascade by inhibiting the induction of E2F-1, the stabilization of p53, and the expression of Bax. nih.govcapes.gov.br
Studies have demonstrated that the overexpression of E2F-1 alone is sufficient to induce p53 and Bax, leading to nuclear fragmentation. nih.govcapes.gov.br TUDCA can protect against this E2F-1-induced, p53- and Bax-dependent apoptosis. nih.govcapes.gov.br This indicates that TUDCA acts on specific molecular targets within this pathway to exert its anti-apoptotic effects. nih.govcapes.gov.br The modulation of the E2F-1/p53/Bax pathway is a key mechanism by which TUDCA interferes with the upstream events of the mitochondrial apoptotic pathway initiated by neurotoxic stimuli. springermedizin.deoup.com
Oxidative Stress Alleviation
Reduction of Reactive Oxygen Species (ROS) Production
This compound (TUDCA) has been shown to alleviate oxidative stress by reducing the production of reactive oxygen species (ROS). pnas.orgpnas.orgcore.ac.uk In a study using mesenchymal stem cells, TUDCA treatment was found to decrease ROS generation induced by P-cresol. mdpi.com This effect was linked to the increased expression of cellular prion protein (PrPC), which in turn activated superoxide (B77818) dismutase and catalase. mdpi.com
Similarly, in a model of high salt-induced stress in osteoblasts, TUDCA dose-dependently obstructed the increase in oxidative stress. nih.gov This was associated with the reversal of changes in the expression of PGC-1α and NADPH oxidase 1 (NOX1), which are involved in ROS production. nih.gov In aged rats, TUDCA administration significantly lowered levels of malondialdehyde (MDA) and advanced oxidation protein products (AOPP), which are markers of oxidative damage. dergipark.org.tr These findings highlight TUDCA's role in maintaining mitochondrial stability and inhibiting pathways that lead to oxidative damage. pnas.orgpnas.orgcore.ac.ukdergipark.org.tr
Model System | Key Finding | Associated Mechanism | Reference |
---|---|---|---|
Mesenchymal stem cells (P-cresol induced stress) | Reduced ROS generation. | Increased expression of PrPC, leading to activation of superoxide dismutase and catalase. | mdpi.com |
Osteoblasts (high salt-induced stress) | Dose-dependently obstructed the increase in oxidative stress. | Reversed changes in PGC-1α and NOX1 expression. | nih.gov |
Aged rats | Significantly decreased levels of MDA and AOPP. | Maintenance of mitochondrial stability. | dergipark.org.tr |
Enhancement of Mitochondrial Antioxidant Responses
This compound (TUDCA) has been shown to bolster the antioxidant defenses within mitochondria. In studies involving neural stem cells (NSCs) derived from the subventricular zone, TUDCA significantly increased the expression levels of proteins involved in mitochondrial antioxidant responses nih.gov. This enhancement of the mitochondrial antioxidant defense system is not limited to neural cells. Research on diabetic rat models demonstrated that TUDCA treatment augmented both enzymatic and non-enzymatic antioxidant defenses in the pancreas mdpi.com. Specifically, it was observed to increase the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), as well as levels of the non-enzymatic antioxidant glutathione (B108866) (GSH) mdpi.com.
The protective action of TUDCA involves preventing the production of reactive oxygen species (ROS), thereby mitigating mitochondrial insufficiency and toxicity clinicaltrials.govpnas.org. In cultured retinal pigment epithelial cells (ARPE-19) subjected to oxidative stress from hydrogen peroxide, TUDCA not only improved cell viability but also boosted their antioxidant capacity by elevating glutathione levels and upregulating the expression of antioxidant genes mdpi.comnih.gov. The taurine (B1682933) component of TUDCA is itself recognized for its ability to enhance the activity of antioxidant enzymes nih.gov. This collective evidence underscores TUDCA's role in escalating cellular antioxidant capabilities, which is a key mechanism of its cytoprotective effects against cholestatic liver disease and other conditions respubjournals.com.
Antioxidant Component | Effect of TUDCA Administration | Studied Model |
Superoxide Dismutase (SOD) | Increased activity | Pancreas of diabetic rats mdpi.com |
Catalase (CAT) | Enhanced activity | Pancreas of diabetic rats mdpi.com |
Glutathione (GSH) | Increased levels | Pancreas of diabetic rats mdpi.com, ARPE-19 cells mdpi.comnih.gov |
Antioxidant Genes | Upregulated expression | ARPE-19 cells mdpi.comnih.gov |
Direct Antioxidant Activity (e.g., in lipid oxidation processes)
Beyond enhancing endogenous antioxidant systems, TUDCA exhibits direct antioxidant properties, particularly in counteracting lipid oxidation. In experimental models using a Fenton reaction to induce lipid oxidation, TUDCA demonstrated substantial antioxidant activity by significantly lowering the rate of oxygen consumption mdpi.comnih.govnih.govresearchgate.net. This action helps protect cellular membranes from oxidative damage. However, it is noteworthy that while effective against lipid peroxidation, TUDCA is not an efficient quencher of singlet oxygen nih.govnih.govresearchgate.net.
Anti-inflammatory Actions and Immunomodulation
This compound exerts potent anti-inflammatory and immunomodulatory effects through multiple, interconnected pathways frontiersin.org. It has been shown to inhibit the expression of various pro-inflammatory mediators, positioning it as a significant modulator of inflammatory responses in diverse pathological contexts nih.gov.
Nuclear Factor Kappa B (NF-κB) Pathway Inhibition
A central mechanism of TUDCA's anti-inflammatory action is its inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway researchgate.net. Under pro-inflammatory conditions, TUDCA effectively inhibits NF-κB activation in glial cells, including both astrocytes and microglia nih.govnih.gov. This inhibition has been observed in various models; for instance, in a mouse model of neuroinflammation, TUDCA treatment curbed the production of nitrites by suppressing the NF-κB pathway alzdiscovery.orgnih.gov.
Mechanistically, TUDCA interferes with key steps in NF-κB activation. In gastric epithelial cells, it was found to inhibit tumor necrosis factor-alpha (TNF-α)-induced NF-κB DNA binding and the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm kjg.or.kr. In a model of liver injury, TUDCA supplementation restored the expression of IκBα and reduced levels of the active phospho-NF-κB p65 subunit oncotarget.com. This suppression of NF-κB signaling is a cornerstone of its ability to ameliorate inflammation respubjournals.comkjg.or.kr.
NF-κB Pathway Component | Effect of TUDCA | Cell/Tissue Model |
NF-κB Activation | Inhibited | Glial cells (astrocytes, microglia) nih.govnih.gov |
NF-κB DNA Binding | Inhibited | Gastric epithelial cells kjg.or.kr |
IκBα Phosphorylation | Suppressed | Gastric epithelial cells kjg.or.kr |
IκBα Expression | Restored/Increased | DEN-treated livers oncotarget.com |
phospho-NF-κB p65 | Decreased | DEN-treated livers oncotarget.com |
Transforming Growth Factor Beta (TGF-β) Pathway Activation (TGF-β2, TGF-β3)
Specifically, TUDCA enhances the expression of TGF-β3 in neurons, microglia, and endothelial cells nih.govnih.gov. TGF-β is a pleiotropic cytokine that plays a crucial role in resolving inflammation and promoting tissue homeostasis by driving glial cells toward an anti-inflammatory phenotype nih.gov. The induction of TGF-β3 by TUDCA may act as a positive feedback loop, further amplifying the initial activation of the TGF-β pathway triggered by the inflammatory stimulus nih.govresearchgate.net. Studies using a TGF-β receptor inhibitor confirmed that blocking this pathway reverses TUDCA's inhibitory effect on microglial activation, cementing the importance of TGF-β signaling in TUDCA's immunomodulatory function nih.govresearchgate.net.
TGF-β Isoform | Effect of TUDCA | Location/Cell Type |
TGF-β Pathway | Enhanced activation | Mouse brain nih.govnih.govresearchgate.net |
TGF-β2 | Increased transcription | Mouse hippocampus nih.govresearchgate.net |
TGF-β3 | Increased transcription and protein expression | Mouse hippocampus (microglia, endothelial cells, neurons) nih.govnih.gov |
Modulation of Glial Cell Activation and Phenotype (Astrocytes, Microglia)
TUDCA directly modulates the activity and phenotype of glial cells, which are key players in central nervous system inflammation. It has been shown to exert a direct anti-inflammatory effect on both astrocytes and microglia nih.gov. In animal models of neuroinflammation, TUDCA treatment significantly reduces glial cell activation and microglial reactivity in the hippocampus alzdiscovery.orgnih.gov.
This modulation extends to influencing glial cell behavior and function. TUDCA decreases the migratory capacity of microglial cells in vitro alzdiscovery.orgnih.gov. Furthermore, it promotes a shift in the microglial phenotype from a pro-inflammatory state to an anti-inflammatory one respubjournals.comnih.gov. This is achieved, in part, through the inhibition of the NF-κB pathway and the activation of the TGF-β pathway, which together help to resolve inflammation and restore homeostasis in the neural microenvironment nih.gov. By hampering astrocytosis and microglial activation, TUDCA ameliorates chronic neuroinflammation associated with neurodegenerative conditions respubjournals.com.
Reduction of Pro-inflammatory Cytokine and Chemokine Production (e.g., TNF-α, IL-1β, IL-6, MCP-1, VCAM-1, nitrites)
A major outcome of TUDCA's immunomodulatory actions is the broad-spectrum reduction of pro-inflammatory mediators. TUDCA significantly curtails the production of nitrites (a proxy for nitric oxide) and the expression of inducible nitric oxide synthase (iNOS) in astrocytes and microglia by inhibiting the NF-κB pathway mdpi.comresearchgate.netnih.govnih.gov.
Its suppressive effects extend to a wide range of pro-inflammatory cytokines and chemokines. Studies have consistently shown that TUDCA reduces the expression and/or levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in various inflammatory models, including diabetic rats and neuroinflammation models mdpi.comrespubjournals.comnih.govresearchgate.net. Furthermore, TUDCA downregulates the expression of key chemokines and adhesion molecules responsible for immune cell recruitment, such as Monocyte Chemoattractant Protein-1 (MCP-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) researchgate.netnih.govalzdiscovery.orgnih.gov. This comprehensive suppression of inflammatory molecules is critical to its therapeutic potential in inflammatory diseases nih.gov.
Inflammatory Mediator | Effect of TUDCA | Studied Model/Context |
Nitrites / Nitric Oxide (NO) | Reduced production | Glial cells, Diabetic rats mdpi.comresearchgate.netnih.govnih.gov |
Inducible Nitric Oxide Synthase (iNOS) | Reduced expression | Glial cells, Diabetic rats mdpi.comresearchgate.netnih.gov |
Tumor Necrosis Factor-alpha (TNF-α) | Reduced expression/levels | Neuroinflammation models, Diabetic rats, Steatohepatitis models mdpi.comrespubjournals.comnih.govresearchgate.netalzdiscovery.org |
Interleukin-1 beta (IL-1β) | Reduced expression/levels | Diabetic rats, Neuroinflammation models, NAFLD models mdpi.comrespubjournals.comnih.govresearchgate.net |
Interleukin-6 (IL-6) | Reduced expression/levels | Diabetic rats, SCI models mdpi.comrespubjournals.com |
Monocyte Chemoattractant Protein-1 (MCP-1 / Ccl2) | Reduced expression | Neuroinflammation models, Steatohepatitis models nih.govnih.govnih.gov |
Vascular Cell Adhesion Molecule-1 (VCAM-1) | Reduced expression | Neuroinflammation models researchgate.netnih.govnih.gov |
Toll-like Receptor (TLR2/4) Signaling Pathway Suppression
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. TLR2 and TLR4, in particular, recognize molecular patterns associated with pathogens and cellular damage, triggering inflammatory cascades. Research has shown that TUDCA can effectively suppress the signaling pathways initiated by TLR2 and TLR4. wjgnet.commdpi.com
In various cell types, including immune cells and endothelial cells, the activation of TLR4 by ligands such as lipopolysaccharide (LPS) leads to a pro-inflammatory response. nih.gov This response is characterized by the activation of transcription factors like NF-κB, which in turn upregulates the expression of inflammatory cytokines and chemokines. mdpi.com Studies have demonstrated that TUDCA can inhibit this TLR4-mediated inflammatory cascade. For instance, in human aortic endothelial cells, TUDCA has been shown to suppress palmitate-stimulated pro-inflammatory responses, a process dependent on TLR4. nih.gov This suppression is linked to the amelioration of endoplasmic reticulum (ER) stress, suggesting that TUDCA's inhibitory effect on TLR4 signaling is at least partly mediated by its ability to alleviate ER stress. nih.gov
Similarly, TUDCA has been implicated in the modulation of TLR2 signaling. TLR2 recognizes a variety of microbial components and its activation also leads to a pro-inflammatory response. mdpi.comdovepress.com By dampening the signaling cascades downstream of both TLR2 and TLR4, TUDCA helps to mitigate excessive inflammation, which is a key factor in the pathogenesis of many chronic diseases. wjgnet.com
Effects on Leukocyte Infiltration and Blood-Brain Barrier Permeability
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). nih.gov Inflammation can compromise the integrity of the BBB, leading to increased permeability and the infiltration of leukocytes into the CNS, which can exacerbate neuronal damage. nih.gov
TUDCA has been shown to exert protective effects on the BBB and reduce leukocyte infiltration. nih.govnih.gov Elevated levels of certain bile acids in systemic circulation can adversely affect BBB permeability. restorativemedicine.org However, hydrophilic bile acids like TUDCA can cross the BBB and appear to confer neuroprotective effects. restorativemedicine.org One of the proposed mechanisms for this is the modulation of inflammatory responses in endothelial cells. By suppressing inflammatory signaling, TUDCA can reduce the expression of vascular adhesion molecules on the surface of endothelial cells. nih.gov This, in turn, diminishes the adhesion and subsequent transmigration of leukocytes across the BBB. nih.gov
Under inflammatory conditions, TUDCA treatment has been shown to increase the activation of the TGFβ pathway in neurons, microglia, and endothelial cells. nih.gov The activation of this pathway contributes to the deactivation of glial cells and the endothelium, resulting in an anti-inflammatory microenvironment with reduced expression of vascular adhesion molecules and inflammatory mediators. nih.gov This leads to a reduction in BBB permeability and leukocyte infiltration, thereby protecting the CNS from inflammatory damage. nih.gov
Modulation of Bile Acid Receptor TGR5 in Microglia and Macrophages
Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that is activated by bile acids. nih.govresearchgate.net This receptor is expressed in various cell types, including microglia and macrophages, which are key players in the immune response in the CNS and peripheral tissues, respectively. nih.govresearchgate.netdntb.gov.ua
TUDCA acts as an agonist for TGR5. nih.govresearchgate.net The binding of TUDCA to TGR5 in microglia and macrophages initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels. nih.govresearchgate.net This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the expression of inflammatory genes. nih.govresearchgate.net Specifically, TGR5 activation by TUDCA has been shown to induce the expression of anti-inflammatory markers while reducing the expression of pro-inflammatory ones. nih.govresearchgate.net This effectively biases the phenotype of microglia and macrophages towards an anti-inflammatory state. nih.govresearchgate.net
The anti-inflammatory effects of TUDCA mediated by TGR5 have been demonstrated in both in vitro and in vivo models of neuroinflammation. nih.govresearchgate.net Inhibition of the TGR5 receptor or the PKA pathway has been shown to abolish the anti-inflammatory effects of TUDCA, confirming the crucial role of this signaling axis. nih.govresearchgate.net Furthermore, TUDCA has been found to reduce the migratory capacity of microglial cells and restore their phagocytic activity when compromised by pro-inflammatory stimuli. mdpi.com
Receptor | Cell Type | Effect of TUDCA | Downstream Signaling | Reference |
TGR5 (GPBAR1) | Microglia, Macrophages | Agonist | Increased cAMP, PKA activation, shift to anti-inflammatory phenotype | nih.gov, researchgate.net |
Autophagy Mechanism Engagement
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. It plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases. TUDCA has been shown to engage and modulate autophagy pathways through several distinct mechanisms.
Induction of Autophagy Pathways (e.g., Atg5-dependent)
Autophagy-related gene 5 (Atg5) is a key protein involved in the formation of the autophagosome, the double-membraned vesicle that engulfs cellular components destined for degradation. researchgate.net The formation of an Atg5-Atg12 conjugate is an essential step in the elongation of the autophagosome membrane. nih.gov
Studies in retinal pigment epithelial (RPE) cells have shown that TUDCA induces autophagy in an Atg5-dependent manner. nih.govmdpi.com Treatment of RPE cells with TUDCA leads to an increase in the protein levels of Atg5. nih.gov This finding suggests that TUDCA's ability to promote autophagy relies on the canonical autophagy machinery involving Atg5. nih.govmdpi.com The induction of Atg5-dependent autophagy by TUDCA contributes to its protective effects against oxidative stress in these cells. nih.govmdpi.com
mTORC1/mTORC2 Independent Autophagy Initiation
The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and metabolism, and its signaling complexes, mTORC1 and mTORC2, are potent inhibitors of autophagy. nih.gov In the presence of sufficient nutrients and growth factors, mTORC1 phosphorylates and inhibits key autophagy-initiating proteins. nih.gov
Interestingly, research indicates that TUDCA initiates autophagy through a pathway that is independent of both mTORC1 and mTORC2. nih.govmdpi.comscilit.comresearchgate.netresearcher.life In studies on RPE cells, TUDCA treatment did not significantly alter the activity of mTORC1, as measured by the phosphorylation of its downstream target, ribosomal protein S6. nih.gov Furthermore, TUDCA did not appear to engage the mTORC2 pathway. nih.gov This mTOR-independent mechanism of autophagy induction distinguishes TUDCA from many other autophagy inducers and suggests a unique mode of action. nih.govmdpi.com
Enhancement of Autophagic Flux (e.g., LC3-II, p62)
Autophagic flux refers to the entire process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the degradation of its contents. A reliable way to measure autophagic flux is to monitor the levels of two key proteins: microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1).
During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. mdpi.com An increase in the LC3-II/LC3-I ratio is therefore a marker of autophagosome formation. mdpi.com p62 is a receptor protein that recognizes and binds to ubiquitinated proteins, delivering them to the autophagosome for degradation. mdpi.com As a result, p62 itself is degraded during the autophagic process, and a decrease in p62 levels is indicative of enhanced autophagic flux. mdpi.com
Studies have shown that TUDCA enhances autophagic flux. nih.govresearchgate.netarvojournals.org In RPE cells, treatment with TUDCA, particularly in the presence of an autophagy inhibitor like bafilomycin A1, leads to a significant accumulation of LC3-II, indicating an increased rate of autophagosome formation. nih.govresearchgate.netarvojournals.org Furthermore, TUDCA treatment has been associated with a decrease in p62 levels, suggesting efficient clearance of autophagic cargo. arvojournals.org The colocalization of LC3 and p62 in puncta, representing autophagosomes, is also increased following TUDCA treatment. researchgate.netarvojournals.org
Autophagy Marker | Effect of TUDCA | Implication | Reference |
Atg5 | Increased expression | Induction of canonical autophagy | nih.gov, mdpi.com |
mTORC1/mTORC2 | No significant change in activity | Autophagy induction is mTOR-independent | nih.gov, mdpi.com, scilit.com |
LC3-II/LC3-I ratio | Increased | Enhanced autophagosome formation | nih.gov, arvojournals.org, researchgate.net |
p62 | Decreased levels | Enhanced autophagic clearance | arvojournals.org |
Contribution to Clearance of Misfolded Protein Aggregates
The accumulation of misfolded or unfolded proteins within the endoplasmic reticulum (ER) can lead to cellular stress and is a hallmark of numerous diseases. TUDCA is recognized for its function as a chemical chaperone, playing a crucial role in mitigating the buildup of these protein aggregates. researchgate.netbohrium.comdntb.gov.uamdpi.commdpi.com
TUDCA's mechanism of action involves binding to the hydrophobic regions of proteins, which helps to prevent their aggregation. researchgate.netnih.gov This stabilization of unfolded proteins can either facilitate their proper folding or assist in their degradation through cellular pathways, thereby reducing the load of misfolded proteins in the ER. researchgate.netnih.gov By assisting in protein folding, TUDCA helps to alleviate ER stress and can prevent the activation of the unfolded protein response (UPR), a cellular signaling cascade triggered by the accumulation of unfolded proteins. researchgate.netmdpi.comnih.gov
Research has demonstrated that TUDCA can effectively mitigate stress-induced protein aggregation in vitro. dntb.gov.uanih.gov For instance, it has been shown to prevent the heat and dithiothreitol-induced aggregation of bovine serum albumin (BSA). nih.gov Furthermore, TUDCA has been observed to inactivate heat-treated enzymes and reduce their aggregation, suggesting a direct role in maintaining protein conformation. nih.gov In cellular models, TUDCA treatment has been shown to reduce the accumulation of unfolded or misfolded proteins and attenuate ER stress-induced apoptosis. bohrium.com This chaperone-like activity is crucial for maintaining protein homeostasis, also known as proteostasis, and cellular health. mdpi.com
Metabolic Reprogramming and Bioenergetic Regulation
TUDCA significantly influences metabolic pathways, particularly those involved in glucose and lipid metabolism. Its ability to reprogram these processes contributes to its beneficial effects on metabolic health.
TUDCA plays a pivotal role in maintaining glucose balance through various mechanisms that enhance insulin (B600854) sensitivity and protect pancreatic beta cells.
Clinical and preclinical studies have consistently shown that TUDCA improves insulin sensitivity in key metabolic tissues such as the liver and muscles. nih.govresearchgate.netalzdiscovery.orgexamine.com In obese individuals with insulin resistance, treatment with TUDCA has been found to increase hepatic and muscle insulin sensitivity by approximately 30%. nih.govresearchgate.netalzdiscovery.org This improvement is critical for the proper uptake and utilization of glucose from the bloodstream. diabetesjournals.org In animal models of obesity and diabetes, TUDCA administration has been shown to normalize blood sugar levels and restore insulin sensitivity. examine.comfrontiersin.org
Study Population | Tissue | Key Finding | Citation |
---|---|---|---|
Obese Men and Women | Liver and Muscle | ~30% increase in insulin sensitivity | nih.govresearchgate.netalzdiscovery.org |
Obese and Type 2 Diabetic Mice | Liver, Muscle, and Adipose Tissue | Normalized glycemia and restored insulin sensitivity | frontiersin.org |
At the molecular level, TUDCA enhances insulin signaling pathways. In human muscle tissue, TUDCA treatment has been shown to increase the insulin-stimulated phosphorylation of Insulin Receptor Substrate (IRS) on tyrosine residues and Akt on serine 473. nih.govresearchgate.netdiabetesjournals.org The phosphorylation of these key signaling molecules is essential for the downstream effects of insulin, including glucose uptake. In contrast, TUDCA did not show a similar effect on these signaling molecules in adipose tissue in the same human study. nih.govdiabetesjournals.org However, in animal models of obesity, TUDCA treatment restored insulin signaling capacity in both liver and adipose tissues. researchgate.net Specifically, it suppressed the inhibitory serine phosphorylation of IRS-1 and restored insulin-stimulated tyrosine phosphorylation of the insulin receptor, IRS-1, and IRS-2, as well as the phosphorylation of Akt. researchgate.net
Study Model | Tissue | Effect on IRS Phosphorylation | Effect on Akt Phosphorylation | Citation |
---|---|---|---|---|
Obese Humans | Muscle | Increased insulin-stimulated Tyr phosphorylation | Increased insulin-stimulated Ser473 phosphorylation | nih.govresearchgate.netdiabetesjournals.org |
Obese Humans | Adipose Tissue | No alteration in insulin-stimulated Tyr phosphorylation | No alteration in insulin-stimulated Ser473 phosphorylation | nih.govdiabetesjournals.org |
ob/ob Mice | Liver | Suppressed inhibitory Ser phosphorylation; Restored insulin-stimulated Tyr phosphorylation | Restored insulin-stimulated phosphorylation | researchgate.net |
ob/ob Mice | Adipose Tissue | Restored insulin-stimulated Tyr phosphorylation | Restored insulin-stimulated phosphorylation | researchgate.net |
TUDCA has demonstrated protective effects on pancreatic beta cells, which are responsible for producing insulin. In a mouse model of early-stage type 1 diabetes, TUDCA treatment led to a significant increase in beta-cell mass and the number of beta cells per islet. researchgate.netfrontiersin.orgresearchgate.net This effect is crucial for maintaining adequate insulin production. Furthermore, TUDCA has been shown to prevent insulitis, the infiltration of immune cells into the pancreatic islets that leads to beta-cell destruction in type 1 diabetes. researchgate.netresearchgate.net By preserving beta-cell mass and function, TUDCA helps to maintain glucose homeostasis. frontiersin.orgresearchgate.net Studies suggest that TUDCA's ability to reduce ER stress is a key mechanism behind its protective effects on beta cells. nih.govmdpi.com
TUDCA also plays a significant role in reconfiguring lipid metabolism. In animal models, TUDCA has been shown to reduce adiposity and improve metabolic flexibility. nih.gov It achieves this by increasing the expression of hormone-sensitive lipase (B570770) (HSL) and carnitine palmitoyltransferase 1 (CPT1) in white and brown adipose tissue, which are involved in the breakdown of fats. nih.gov TUDCA also reduces the ectopic deposition of fat in the liver by activating the AMPK/HSL pathway. nih.gov
Furthermore, research in neural stem cells has revealed that TUDCA can induce a metabolic shift from fatty acid catabolism to glucose catabolism. frontiersin.orgnih.gov It reduces the mitochondrial levels of long-chain acyl-CoA dehydrogenase (LCAD), an enzyme critical for the beta-oxidation of long-chain fatty acids. nih.govresearchgate.net Concurrently, TUDCA increases the levels of sterol regulatory element-binding protein (SREBP-1), a key transcription factor for lipid biosynthesis, and other lipogenesis-associated genes like acetyl-CoA carboxylase 1 (ACC1). frontiersin.orgnih.gov This reprogramming of lipid metabolism supports cellular processes such as proliferation. frontiersin.orgnih.gov Studies in hyperlipidemic mice have also shown that TUDCA can normalize lipid levels and reduce hepatic steatosis, with glycerophospholipid metabolism being a key regulated pathway. mdpi.com
Lipid Metabolism Reconfiguration
Regulation of Fatty Acid Oxidation Enzymes (e.g., LCAD)
Research has shown that TUDCA can reduce the mitochondrial levels of long-chain acyl-CoA dehydrogenase (LCAD), a key enzyme in the β-oxidation of long-chain fatty acids. nih.govresearchgate.netfrontiersin.org In studies involving neural stem cells, TUDCA treatment led to a decrease in LCAD protein levels. nih.govresearchgate.net This downregulation of LCAD is associated with an increase in NSC proliferation, suggesting that by inhibiting fatty acid oxidation, TUDCA promotes a metabolic state conducive to cell division. nih.govnih.gov Conversely, the expression of LCAD increases as NSCs differentiate. nih.gov
Modulation of Sterol Regulatory Element-Binding Protein (SREBP-1)
In contrast to its effect on fatty acid oxidation, TUDCA promotes lipid biosynthesis by upregulating the nuclear levels of Sterol Regulatory Element-Binding Protein-1 (SREBP-1). nih.govnih.gov SREBP-1 is a primary transcription factor that governs lipogenesis. frontiersin.org In neural stem cells, while SREBP-1 levels naturally decrease during differentiation, TUDCA treatment reverses this trend, leading to increased nuclear SREBP-1. frontiersin.org This modulation suggests a shift away from fatty acid degradation and towards lipid synthesis, a process linked to the proliferative activity of NSCs. frontiersin.org The influence of TUDCA on SREBP-1 may be linked to its ability to improve insulin signaling, as insulin is a known modulator of SREBP-1c activity. frontiersin.orgresearchgate.net
Promotion of De Novo Lipogenesis
By upregulating SREBP-1, TUDCA actively promotes de novo lipogenesis, the synthesis of new fatty acids. frontiersin.orgresearchgate.net This is supported by findings that show TUDCA treatment leads to alterations in metabolic intermediates, including an increase in palmitic acid, a primary product of de novo fatty acid synthesis. nih.govnih.gov This anabolic process provides the necessary lipid membranes to support high rates of cell proliferation. scispace.com In the context of neural stem cells, this TUDCA-induced lipogenesis is considered a key factor in driving their expansion. nih.govresearchgate.net
Energetic Shift towards Glucose Catabolism (e.g., Pyruvate (B1213749) Dehydrogenase E1-α)
Concurrent with the suppression of fatty acid oxidation, TUDCA appears to induce a metabolic shift towards glucose catabolism. nih.gov This is evidenced by the significant enhancement of mitochondrial levels of pyruvate dehydrogenase E1-α (PDHE1-α) in TUDCA-treated cells. nih.govnih.gov PDHE1-α is a critical subunit of the pyruvate dehydrogenase complex, which links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. frontiersin.org The upregulation of PDHE1-α suggests that TUDCA favors the utilization of glucose for energy production and biosynthetic processes. frontiersin.org
Mitochondria-Nucleus Crosstalk in Metabolic Regulation
TUDCA potentiates the communication between mitochondria and the nucleus, a critical aspect of cellular metabolic regulation. nih.govresearchgate.net A notable example of this is the TUDCA-promoted translocation of PDHE1-α from the mitochondria to the nucleus. nih.govscispace.com In the nucleus, this enzyme may contribute to the pool of acetyl-CoA necessary for histone acetylation. nih.govresearchgate.net This epigenetic modification is associated with changes in gene expression that can influence cell cycle progression. nih.govnih.gov This crosstalk highlights a sophisticated mechanism by which TUDCA can influence cell fate through the strategic localization of metabolic enzymes.
Activation of Farnesoid X Receptor (FXR) and G Protein-Coupled Bile Acid Receptor (TGR5)
TUDCA's effects are also mediated through its interaction with specific bile acid receptors, namely the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 5 (TGR5).
Some studies suggest that TUDCA can activate FXR, a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. elsevier.esmdpi.com For instance, TUDCA has been shown to upregulate SIRT1-FXR activity, which in turn can inhibit inflammatory and apoptotic pathways. nih.gov However, other research indicates that TUDCA does not activate FXR or may even have antagonistic effects. mdpi.comjci.org The activation of FXR can lead to the repression of SREBP-1c, thereby reducing hepatic lipid production. jst.go.jp
TUDCA is a known agonist for TGR5, a cell surface receptor. nih.govmdpi.com Activation of TGR5 by TUDCA has been shown to mediate a variety of cellular responses, including reducing endoplasmic reticulum stress and facilitating DNA damage repair. nih.govnih.gov This signaling pathway is implicated in improving early embryo development and has protective effects in various cell types, including retinal endothelial cells. nih.govarvojournals.org The TUDCA/TGR5 signaling axis can link the unfolded protein response and the genome damage response, highlighting its importance in cellular stress management. nih.govresearchgate.net
Epigenetic and Transcriptional Regulation
TUDCA can induce epigenetic changes, thereby influencing gene expression and cellular function. nih.govfrontiersin.org One of the key mechanisms is through histone modification. nih.gov For instance, TUDCA treatment has been associated with an increase in histone H3 acetylation, a modification linked to the transcriptional activation of genes involved in cell cycle progression. nih.govnih.gov This is potentially facilitated by the nuclear translocation of PDHE1-α, which can supply the acetyl-CoA required for this epigenetic mark. nih.govresearchgate.net
Furthermore, TUDCA has been shown to modulate the expression of specific genes through transcriptional regulation. In a study on a rat model of hemorrhagic shock, TUDCA upregulated SIRT1-FXR activity, which then inhibited the expression and acetylation of NF-κB and p53, while increasing the expression of FoxM1. nih.gov More recently, TUDCA was found to promote liver regeneration and alleviate fibrosis by activating the transcription factor GATA3. nih.govresearchgate.net These findings underscore the role of TUDCA in influencing cellular processes through the intricate regulation of transcription factors and epigenetic modifications. nih.gov
Table of Research Findings on TUDCA's Mechanisms
Mechanism | Key Protein/Target | Effect of TUDCA | Cellular Outcome | References |
---|---|---|---|---|
Fatty Acid Oxidation | Long-chain acyl-CoA dehydrogenase (LCAD) | Downregulation | Increased cell proliferation | nih.govresearchgate.netfrontiersin.orgnih.gov |
Lipid Biosynthesis | Sterol regulatory element-binding protein 1 (SREBP-1) | Upregulation of nuclear levels | Promotion of de novo lipogenesis | nih.govfrontiersin.orgnih.gov |
Glucose Catabolism | Pyruvate dehydrogenase E1-α (PDHE1-α) | Upregulation of mitochondrial levels | Shift towards glucose utilization | nih.govfrontiersin.orgnih.gov |
Mitochondria-Nucleus Crosstalk | Pyruvate dehydrogenase E1-α (PDHE1-α) | Promotes translocation to the nucleus | Increased histone acetylation, cell cycle progression | nih.govresearchgate.netscispace.com |
Receptor Activation | Farnesoid X Receptor (FXR) | Variable (activation/antagonism) | Regulation of bile acid and lipid metabolism | elsevier.esmdpi.comnih.govjci.org |
Receptor Activation | G protein-coupled bile acid receptor 5 (TGR5) | Activation | Reduced ER stress, DNA damage repair | nih.govmdpi.comnih.govarvojournals.org |
Epigenetic Regulation | Histone H3 | Increased acetylation | Transcriptional activation, cell cycle progression | nih.govnih.govnih.gov |
| Transcriptional Regulation | GATA3 | Activation | Liver regeneration, alleviation of fibrosis | nih.govresearchgate.net |
Table of Compound Names
Compound Name |
---|
Acetyl-CoA |
Palmitic acid |
Pyruvate |
This compound (TUDCA) |
Modulation of Histone Acetylation (e.g., H3-histones)
Histone acetylation is a pivotal epigenetic modification that regulates gene expression. The process involves the addition of an acetyl group to lysine (B10760008) residues on histone tails, which typically relaxes the chromatin structure and allows for gene transcription. TUDCA has been shown to modulate this process, particularly the acetylation of histone H3 (H3). frontiersin.orgnih.govresearchgate.net
One of the key mechanisms by which TUDCA influences histone acetylation is through the inhibition of histone deacetylases (HDACs), which are enzymes responsible for removing acetyl groups from histones. plos.orgbiorxiv.org By reducing the activity or expression of certain HDACs, such as HDAC1, TUDCA leads to an increase in the global levels of histone H3 acetylation. plos.orgbiorxiv.org This effect has been observed in various cell types, including neuronal cells. For example, in neural stem cells, TUDCA treatment has been associated with an increase in both H3 histones and their acetylated forms. frontiersin.orgnih.govresearchgate.net This increase in histone acetylation is linked to the proliferation of these cells, suggesting that TUDCA's ability to promote cell growth and repair may be partly mediated by its epigenetic effects. frontiersin.orgnih.govresearchgate.netplos.org
Remodeling of Chromatin Structure
The modulation of histone acetylation by TUDCA directly contributes to the remodeling of chromatin structure. frontiersin.orgfrontiersin.orgnih.gov Chromatin, the complex of DNA and histones, can be in a condensed state (heterochromatin), which is transcriptionally silent, or an open state (euchromatin), which is transcriptionally active. By inhibiting HDACs and increasing histone acetylation, TUDCA promotes a more open and accessible chromatin structure. wikipedia.orgfrontiersin.org
This remodeling allows transcription factors and other regulatory proteins to access the DNA, leading to changes in gene expression. wikipedia.org Research indicates that TUDCA can beneficially remodel chromatin structure around specific genes. frontiersin.orgfrontiersin.orgnih.gov For instance, in a mouse model of developmentally-programmed hepatic steatosis, TUDCA treatment led to the remodeling of histone modifications around the Cidea and Cidec genes, which are involved in lipid deposition. frontiersin.orgresearchgate.net This resulted in the downregulation of these genes and an alleviation of fatty liver disease. frontiersin.orgresearchgate.net This demonstrates that TUDCA's therapeutic effects can be attributed to its ability to induce targeted changes in chromatin architecture, thereby modulating the expression of disease-relevant genes. frontiersin.orgfrontiersin.orgnih.gov
Interaction with Glucocorticoid Receptor (GR)
Recent studies have revealed a novel mechanism of TUDCA action involving its interaction with the glucocorticoid receptor (GR), a nuclear steroid receptor that plays a crucial role in inflammation, metabolism, and stress responses. nih.govnih.govresearchgate.netjci.org While TUDCA is known to signal through its canonical receptor, the farnesoid X receptor (FXR), evidence suggests that in neuronal tissues, its neuroprotective effects are dependent on the GR. nih.govnih.govresearchgate.netjci.org
Computational models predict that TUDCA can bind to the GR in a manner similar to corticosteroid molecules. nih.govnih.govresearchgate.netjci.org This interaction appears to be crucial for the therapeutic efficacy of TUDCA in certain neurodegenerative disease models, such as spinocerebellar ataxia type 3. nih.govnih.govresearchgate.net In these models, GR levels were found to be decreased in disease-affected brain regions, and TUDCA treatment restored these levels, likely by preventing GR degradation. nih.govjci.org Furthermore, TUDCA can promote the translocation of the GR to the nucleus, where it can modulate the transcription of target genes. nih.govoup.com This interaction with the GR represents a significant pathway through which TUDCA exerts its anti-inflammatory and neuroprotective effects. nih.govnih.govmdpi.com
Upregulation of GATA3 Expression and Activity
GATA3 is a transcription factor that is a master regulator of T-helper 2 (Th2) cell differentiation and plays a vital role in promoting anti-inflammatory responses. nih.gov Research has identified GATA3 as a key downstream target of TUDCA signaling, particularly in the context of liver regeneration and fibrosis. nih.govconsensus.appnih.govmdpi.com
Studies have shown that TUDCA can significantly upregulate both the expression and activity of GATA3. nih.govmdpi.comresearchgate.net In a rat model of partial hepatectomy, TUDCA treatment enhanced liver regeneration by increasing GATA3 levels. nih.govnih.govmdpi.com The proliferative effect of TUDCA on liver cells was abolished when GATA3 was knocked down, confirming that GATA3 is a critical mediator of TUDCA's regenerative effects. nih.govnih.govmdpi.com By activating GATA3, TUDCA can influence the expression of a network of genes involved in cell proliferation and tissue repair, highlighting another important molecular pathway underlying its therapeutic benefits. nih.govconsensus.applarvol.com
Preclinical Investigations of Tauroursodeoxycholic Acid in Disease Models in Vitro and in Vivo, Non Human
Neurological and Neurodegenerative Disorders
Tauroursodeoxycholic acid (TUDCA) has demonstrated significant neuroprotective properties across a range of preclinical models of neurodegenerative diseases. caringsunshine.com Laboratory research has focused on its ability to mitigate cellular stress, inhibit programmed cell death (apoptosis), and support mitochondrial health in cellular and animal simulations of these conditions. caringsunshine.comcaringsunshine.com
In various experimental models of Alzheimer's disease (AD), TUDCA has shown potential to counteract the core pathological hallmarks of the disease. nih.govvub.be Studies utilizing transgenic mouse models that replicate AD pathology have been instrumental in elucidating these effects. caringsunshine.comnih.govnih.gov
A primary pathological feature of Alzheimer's disease is the accumulation of extracellular amyloid-β (Aβ) peptides into plaques in the brain. nih.govvub.be Preclinical studies demonstrate that TUDCA can interfere with this process. In APP/PS1 double-transgenic mice, a well-established animal model of AD, treatment with TUDCA after the onset of amyloid pathology significantly reduced the deposition of Aβ in the brain. nih.govvub.be This was accompanied by a decrease in the levels of both Aβ₁₋₄₀ and Aβ₁₋₄₂, the primary isoforms of the peptide. nih.govvub.be Further investigation suggests that TUDCA interferes with the production of Aβ by reducing the amyloidogenic processing of the amyloid precursor protein (APP). nih.govvub.bealzdiscovery.org
Model | Key Finding | Specific Outcome | Reference |
---|---|---|---|
APP/PS1 Transgenic Mice | Attenuation of Aβ Deposition | Significant decrease in Aβ plaques in the hippocampus and frontal cortex. | nih.govvub.bealzdiscovery.org |
APP/PS1 Transgenic Mice | Reduction in Aβ Levels | Concomitant decrease in both Aβ₁₋₄₀ and Aβ₁₋₄₂ levels. | nih.govvub.be |
APP/PS1 Transgenic Mice | Interference with Aβ Production | Reduced amyloidogenic processing of amyloid precursor protein (APP). | nih.govvub.bealzdiscovery.org |
The formation of intracellular neurofibrillary tangles (NFTs), which are composed of hyperphosphorylated and aggregated tau protein, is another defining characteristic of Alzheimer's disease. nih.govnih.gov TUDCA has been shown to address this aspect of AD pathology. In APP/PS1 mice, which also develop features of tau pathology, TUDCA treatment led to a significant decrease in phosphorylated tau (p-tau) levels in both the hippocampus and frontal cortex. nih.gov The mechanism appears to involve the inhibition of Glycogen synthase kinase 3β (GSK3β), a key enzyme responsible for tau hyperphosphorylation. nih.govnih.gov By abrogating the hyperactivity of GSK3β, TUDCA helps prevent the pathological changes to the tau protein. nih.govvub.be
Model | Key Finding | Specific Outcome | Reference |
---|---|---|---|
APP/PS1 Transgenic Mice | Inhibition of Tau Hyperphosphorylation | Significant decrease in p-tau levels in the hippocampus and frontal cortex. | nih.gov |
APP/PS1 Transgenic Mice | Modulation of Key Enzyme | Abrogation of Glycogen synthase kinase 3β (GSK3β) hyperactivity. | nih.govvub.be |
Synaptic loss is an early event in Alzheimer's disease and correlates strongly with cognitive decline. nih.gov Preclinical evidence indicates that TUDCA can protect synaptic integrity. nih.govalzdiscovery.org In vitro studies using rat neurons exposed to Aβ showed that TUDCA prevented the downregulation of the critical postsynaptic marker, postsynaptic density-95 (PSD-95), and increased the number of dendritic spines. nih.govnih.gov In vivo, TUDCA treatment in APP/PS1 mice counteracted the decrease in PSD-95 reactivity observed in the hippocampus. nih.govnih.gov These findings suggest TUDCA helps preserve the structural components of synapses in the face of Aβ-induced toxicity, thereby protecting against synaptic deficits. nih.gov
Model | Key Finding | Specific Outcome | Reference |
---|---|---|---|
Isolated Rat Neurons (in vitro) | Preservation of Postsynaptic Markers | Reduced the Aβ-induced downregulation of postsynaptic density-95 (PSD-95). | nih.govnih.gov |
Isolated Rat Neurons (in vitro) | Protection of Synaptic Structure | Increased the number of dendritic spines. | nih.gov |
APP/PS1 Transgenic Mice (in vivo) | Protection of Synaptic Components | Abrogated the decrease in PSD-95 reactivity in the hippocampus. | nih.govnih.gov |
Parkinson's disease (PD) is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra region of the brain. nih.gov Preclinical studies have investigated TUDCA's potential to protect these specific neurons from degeneration. caringsunshine.comnih.gov
In mouse models of Parkinson's disease using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic cell death, TUDCA has demonstrated a significant protective effect. nih.govnih.govutmb.edu Pretreatment with TUDCA protected against the MPTP-induced degeneration of dopaminergic neurons. nih.govnih.govutmb.edu This neuroprotection was evidenced by the preserved expression of dopamine (B1211576) transporters (DAT) and tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis, which are typically reduced by MPTP. nih.govutmb.edubohrium.com In vitro studies have also shown that TUDCA enhances the survival of dopamine neurons in culture. researchgate.netresearchgate.net These results suggest that TUDCA can effectively shield dopaminergic neurons from neurotoxic insults relevant to Parkinson's disease pathology. nih.govbohrium.com
Model | Key Finding | Specific Outcome | Reference |
---|---|---|---|
MPTP Mouse Model (in vivo) | Protection Against Neurotoxicity | Protected against MPTP-induced dopaminergic neuronal damage. | nih.govnih.govutmb.edu |
MPTP Mouse Model (in vivo) | Preservation of Dopaminergic Markers | Prevented the MPTP-induced decrease in dopamine transporter (DAT) and tyrosine hydroxylase (TH) expression. | nih.govutmb.edubohrium.com |
Dopamine Neuron Cultures (in vitro) | Enhanced Neuronal Survival | The number of tyrosine hydroxylase (TH)-positive neurons was significantly greater in TUDCA-treated cultures. | researchgate.netresearchgate.net |
Models of Parkinson's Disease Pathology
Inhibition of Alpha-Synuclein (B15492655) Aggregation
In preclinical models of Parkinson's disease, a condition characterized by the aggregation of alpha-synuclein protein, TUDCA has demonstrated protective effects. In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, which induces Parkinson's-like pathology, pretreatment with TUDCA was found to inhibit the aggregation of alpha-synuclein. researchgate.net This action was accompanied by a reduction in protein oxidation, autophagy, and the activation of microglia and astrocytes, indicating a multi-faceted neuroprotective effect against dopamine neuron injury. researchgate.net
Models of Huntington's Disease Pathology
Huntington's disease (HD) is a genetic neurodegenerative disorder for which preclinical studies have highlighted TUDCA's potential benefits. researchgate.net Research using both toxin-induced and genetic animal models has shown significant neuroprotection. pnas.orgnih.gov
In the R6/2 transgenic mouse model of HD, systemic administration of TUDCA resulted in a marked reduction of striatal neuropathology. pnas.orgnih.govpnas.org Treated mice exhibited decreased striatal atrophy and a lower number of apoptotic cells. pnas.orgnih.gov Furthermore, TUDCA treatment led to fewer and smaller ubiquitinated neuronal intranuclear inclusions of the huntingtin protein. nih.govnih.gov These neuropathological improvements were correlated with significant amelioration of locomotor and sensorimotor deficits. pnas.orgnih.govnih.gov Similar neuroprotective outcomes, including the prevention of neuropathology and behavioral deficits, were observed in the 3-nitropropionic acid (3-NP) rat model of HD. pnas.orgnih.gov The primary mechanism is believed to be the inhibition of apoptosis, or programmed cell death, by preserving mitochondrial integrity. nih.govsciencedaily.com
Model | Key Findings | Reference |
---|---|---|
R6/2 Transgenic Mouse | Reduced striatal atrophy and apoptosis | pnas.orgnih.govnih.gov |
R6/2 Transgenic Mouse | Decreased number and size of huntingtin inclusions | nih.govnih.gov |
R6/2 Transgenic Mouse | Improved locomotor and sensorimotor function | pnas.orgnih.govnih.gov |
3-Nitropropionic Acid (3-NP) Rat | Prevented striatal degeneration | pnas.orgnih.gov |
3-Nitropropionic Acid (3-NP) Rat | Ameliorated locomotor and cognitive deficits | nih.gov |
Models of Amyotrophic Lateral Sclerosis (ALS) Pathology
Preclinical investigations in models of Amyotrophic Lateral Sclerosis (ALS) suggest that TUDCA may exert neuroprotective effects through various mechanisms. nih.govnih.gov Studies indicate that TUDCA can reduce endoplasmic reticulum (ER) stress and apoptosis, which are implicated in the death of motor neurons in ALS. nih.govresearchgate.net
In a murine model of ALS, TUDCA was reported to promote neurite outgrowth. nih.govresearchgate.net Furthermore, in the hSOD1 G93A mouse model, a widely used genetic model of ALS, TUDCA administration was shown to delay the denervation of muscles. researchgate.net In vitro experiments using motor neuron–neuroblastoma hybrid cells that express mutant superoxide (B77818) dismutase 1 (SOD1) have also demonstrated the neuroprotective effects of TUDCA. nih.gov The compound is also thought to possess anti-inflammatory properties and may function as a chemical chaperone to assist in proper protein folding. nih.govresearchgate.net
Model | Key Findings | Reference |
---|---|---|
hSOD1 G93A Mouse | Delayed muscle denervation | researchgate.net |
Murine Model | Increased neurite outgrowth | nih.govresearchgate.net |
Mutant SOD1 Hybrid Cells (in vitro) | Exerted neuroprotective effects | nih.gov |
General ALS Models | Reduces endoplasmic reticulum stress and apoptosis | nih.govresearchgate.net |
Models of Spinocerebellar Ataxia Type 3 (SCA3)
Spinocerebellar Ataxia Type 3 (SCA3), also known as Machado-Joseph disease, is another neurodegenerative disorder where TUDCA has shown therapeutic promise in preclinical models. nih.govnih.gov Studies in both nematode (C. elegans) and mouse models of SCA3 have reported that TUDCA improves motor and neuropathological phenotypes. nih.govnih.govscreen4health.com
In a transgenic mouse model of SCA3, TUDCA treatment rescued motor defects. nih.gov Histological analysis of the spinal cord in these mice revealed that TUDCA ameliorated neuropathological changes, including a reduction in the number of pyknotic (dying) cells. nih.gov Interestingly, the neuroprotective action of TUDCA in these models was found to be dependent on the glucocorticoid receptor (GR), rather than its conventional farnesoid X receptor (FXR). nih.govnih.govjci.org TUDCA treatment was also observed to restore the levels of GR, which were found to be diminished in the brain regions affected by the disease. nih.govjci.org
Model | Key Findings | Reference |
---|---|---|
SCA3 Transgenic Mouse | Rescued motor defects | nih.gov |
SCA3 Transgenic Mouse | Ameliorated neuropathology (e.g., reduced pyknotic cells) | nih.gov |
SCA3 Nematode & Mouse | Improved motor and neuropathological phenotypes | nih.govnih.govscreen4health.com |
SCA3 Mouse | Restored glucocorticoid receptor (GR) levels | nih.govjci.org |
Models of Acute Brain Injury
TUDCA's neuroprotective properties have also been evaluated in models of acute brain injury, specifically cerebral ischemia and hemorrhagic stroke.
In a rat model of transient focal cerebral ischemia, created by middle cerebral artery occlusion, TUDCA demonstrated significant neuroprotective effects. nih.govresearchgate.net When administered after the ischemic event, TUDCA led to an approximate 50% reduction in infarct size and was associated with improved neurological function. nih.govresearchgate.net The underlying mechanism for this protection is linked to the inhibition of apoptosis. nih.gov TUDCA treatment significantly decreased the number of TUNEL-positive (apoptotic) cells, reduced mitochondrial swelling, and partially inhibited the activation of caspase-3, a key enzyme in the apoptotic cascade. nih.govresearchgate.net These findings suggest that TUDCA helps to preserve neuronal tissue by inhibiting mitochondrial-mediated cell death pathways triggered by ischemia-reperfusion injury. nih.govresearchgate.net
Model | Key Findings | Reference |
---|---|---|
Rat Middle Cerebral Artery Occlusion | Reduced infarct size by ~50% | nih.govresearchgate.net |
Rat Middle Cerebral Artery Occlusion | Improved neurological function | nih.govresearchgate.net |
Rat Middle Cerebral Artery Occlusion | Reduced number of apoptotic (TUNEL-positive) cells | nih.govresearchgate.net |
Rat Middle Cerebral Artery Occlusion | Inhibited mitochondrial swelling and caspase-3 activation | nih.govresearchgate.net |
In animal models of intracerebral hemorrhage (ICH), TUDCA has also shown considerable therapeutic potential. nih.gov In a rat model where hemorrhage was induced by collagenase injection into the striatum, TUDCA administration reduced lesion volumes by up to 50%. nih.govnih.gov This protective effect was time-dependent but was still evident when the compound was given up to six hours post-hemorrhage. nih.govnih.gov
Mechanistically, TUDCA significantly decreased apoptosis by approximately 50% in the brain tissue surrounding the hematoma and inhibited associated caspase activity. nih.gov This cellular protection translated to improved neurobehavioral outcomes. nih.gov The anti-apoptotic effect of TUDCA in this context is attributed to its ability to preserve mitochondrial membrane stability and activate the Akt survival signaling pathway. nih.govnih.gov Studies in a mouse ICH model further corroborated these findings, showing that TUDCA pretreatment reduced cell death, decreased brain edema (striatum water content), accelerated motor deficit recovery, and improved spatial memory. researchgate.net
Model | Key Findings | Reference |
---|---|---|
Rat Collagenase-Induced ICH | Reduced lesion volume by up to 50% | nih.govnih.gov |
Rat Collagenase-Induced ICH | Decreased apoptosis by ~50% and inhibited caspase activity | nih.gov |
Rat Collagenase-Induced ICH | Improved neurobehavioral deficits | nih.gov |
Mouse ICH Model | Reduced cell death and brain edema | researchgate.net |
Mouse ICH Model | Accelerated recovery of motor deficits and improved spatial memory | researchgate.net |
Traumatic Brain Injury (TBI) Models
Preclinical studies utilizing non-human models of traumatic brain injury (TBI) have explored the neuroprotective potential of this compound (TUDCA). In rodent models of controlled cortical impact injury, administration of TUDCA has been associated with a reduction in neuronal apoptosis and an attenuation of early brain injury. nih.govfrontiersin.org The mechanisms underlying these effects are linked to the activation of the Akt signaling pathway, which plays a crucial role in cell survival. nih.govfrontiersin.org Furthermore, TUDCA has been shown to inhibit endoplasmic reticulum (ER) stress, a key pathological feature of TBI, thereby improving neurological outcomes in these models. nih.govfrontiersin.org The anti-apoptotic and anti-inflammatory properties of TUDCA are considered promising for mitigating the secondary injury cascade that follows the initial trauma. nih.gov While current research highlights its potential, further preclinical investigations are necessary to fully elucidate its therapeutic benefits in the context of TBI. nih.govresearchgate.net
Model Organism | TBI Model | Key Findings |
Mouse | Controlled Cortical Impact (CCI) | Attenuated early brain injury, improved neurological function, and reduced neuronal apoptosis via Akt pathway activation. nih.govfrontiersin.org |
Mouse | Controlled Cortical Impact (CCI) | Inhibited endoplasmic reticulum (ER) stress and improved neurological outcomes. nih.govfrontiersin.org |
General Preclinical Models | Various | Exhibits anti-apoptotic and anti-inflammatory effects applicable to TBI pathology. nih.gov |
Models of Multiple Sclerosis (MS) Neuropathology
Experimental autoimmune encephalomyelitis (EAE) serves as a widely used animal model for studying the pathology of multiple sclerosis (MS). nih.govnih.govcreative-biolabs.com In this model, the administration of this compound (TUDCA) has demonstrated therapeutic potential. Studies have shown that TUDCA can suppress the inflammatory processes that drive the disease in EAE models. brianlovin.com This is achieved, in part, by modulating the immune response, which is central to the pathogenesis of MS. brianlovin.com The neuroprotective effects of TUDCA in these models are also attributed to its ability to inhibit apoptosis and reduce oxidative stress, both of which contribute to the neuronal damage seen in MS. nih.gov While these preclinical findings are promising, the translation of these results to human MS treatment requires further investigation.
Model | Key Findings |
Experimental Autoimmune Encephalomyelitis (EAE) | Suppressed inflammatory processes. brianlovin.com |
Experimental Autoimmune Encephalomyelitis (EAE) | Modulated the immune response. brianlovin.com |
General Neurodegenerative Models | Inhibited apoptosis and attenuated oxidative stress. nih.gov |
Studies on Neural Stem Cell (NSC) and Induced Pluripotent Stem Cell (hiPSC)-Derived Neural Progenitor Cells (NPCs)
This compound (TUDCA) has been shown to influence the fate of neural stem cells (NSCs) and neural progenitor cells (NPCs) in preclinical studies. Research indicates that TUDCA can enhance the proliferation and self-renewal of NSCs. frontiersin.orgnih.govnih.gov This effect is partly attributed to its ability to prevent mitochondrial alterations that occur during differentiation, thereby maintaining the proliferative capacity of the stem cell pool. nih.govresearchgate.net Furthermore, TUDCA has been observed to promote the differentiation of these cells towards a neuronal lineage. frontiersin.org In studies involving human induced pluripotent stem cells (hiPSCs), TUDCA increased the generation of neural progenitor cells and was associated with enhanced mitochondrial biogenesis. ulisboa.pt These findings suggest that TUDCA can play a role in modulating the fundamental processes of NSC biology.
Cell Model | Key Findings |
Mouse Neural Stem Cells (NSCs) | Enhanced proliferation, self-renewal, and neuronal conversion. frontiersin.orgnih.govnih.gov |
Mouse Embryonic Stem Cell-derived Neural Progenitor Cells (NPCs) | Increased expression of proliferation and differentiation-associated markers. frontiersin.org |
Human Induced Pluripotent Stem Cells (hiPSCs) | Increased expansion and generation of neural progenitor cells; enhanced mitochondrial biogenesis. ulisboa.pt |
In vivo studies have demonstrated that this compound (TUDCA) can enhance neurogenesis in the adult brain. Administration of TUDCA in adult rats has been shown to increase both the proliferation of neural stem cells (NSCs) and their early differentiation in the subventricular zone (SVZ), one of the primary neurogenic niches in the adult brain. nih.govresearchgate.net This pro-neurogenic effect is linked to the ability of TUDCA to bolster the NSC pool. frontiersin.orgnih.gov The underlying mechanisms appear to involve the enhancement of mitochondrial biogenesis and antioxidant responses within the NSCs. nih.gov These findings from animal models suggest that TUDCA can positively influence the generation of new neurons in the adult brain. nih.gov
Animal Model | Key Findings |
Adult Rat | Markedly enhanced both NSC proliferation and early differentiation in the subventricular zone (SVZ). nih.govresearchgate.net |
Adult Rat | Increased the neural stem cell pool. frontiersin.orgnih.gov |
Adult Rat | Enhanced mitochondrial biogenesis and antioxidant responses in SVZ-derived NSCs. nih.gov |
Hepatic and Gastrointestinal Disorders
Models of Cholestasis
In preclinical models of cholestasis, a condition characterized by impaired bile flow, this compound (TUDCA) has demonstrated significant hepatoprotective effects. nih.govnih.govportlandpress.com In rodent models of cholestasis induced by cholic acid or α-naphthyl isothiocyanate, TUDCA has been shown to alleviate liver injury. nih.govportlandpress.com Its mechanisms of action include the activation of the farnesoid X receptor (FXR) and nuclear factor erythroid 2-related factor 2 (Nrf2), which are key regulators of bile acid homeostasis and cellular defense against oxidative stress. nih.govportlandpress.com TUDCA also mitigates the accumulation of toxic bile acids in the liver and plasma. nih.govportlandpress.com Furthermore, it exerts anti-apoptotic effects by inhibiting the CHOP-DR5-caspase-8 pathway. nih.govportlandpress.com In models of taurolithocholic acid-induced cholestasis, TUDCA's anticholestatic action has been linked to a cooperative mechanism involving protein kinase C alpha (cPKCα) and protein kinase A (PKA). bmj.com TUDCA is also known to have choleretic effects, stimulating bile secretion by promoting the insertion of transport proteins into the canalicular membrane of hepatocytes. researchgate.net
Model | Key Findings |
Cholic Acid (CA)- and α-naphthyl isothiocyanate (ANIT)-induced Cholestasis (Mice) | Alleviated liver injury and attenuated bile acid retention. nih.govportlandpress.com |
CA- and ANIT-induced Cholestasis (Mice) | Activated hepatic Fxr and Nrf2 signaling. nih.govportlandpress.com |
CA- and ANIT-induced Cholestasis (Mice) | Inhibited the CHOP-DR5-caspase-8 apoptotic pathway. nih.govportlandpress.com |
Taurolithocholic Acid (TLCA)-induced Cholestasis (Rat Liver) | Exerted anticholestatic effects via cooperative cPKCα-/PKA-dependent mechanisms. bmj.com |
General Cholestasis Models | Stimulated choleresis by promoting the insertion of canalicular transporters. researchgate.net |
Metabolic and Endocrine System Disorders
TUDCA has been investigated for its potential to improve glucose homeostasis in preclinical models of both Type 1 and Type 2 diabetes, demonstrating beneficial effects on insulin (B600854) sensitivity, insulin secretion, and pancreatic β-cell health.
Type 1 Diabetes (T1D) In streptozotocin (B1681764) (STZ)-induced mouse models of T1D, which involves the chemical destruction of pancreatic β-cells, TUDCA treatment has shown significant positive effects. In mice with early-stage T1D, TUDCA administration reduced blood glucose levels and improved glucose tolerance. mdpi.comresearchgate.net This was attributed to two primary mechanisms: an increase in pancreatic β-cell mass and a reduction in hepatic insulin clearance. arvojournals.orgmdpi.com TUDCA treatment led to a higher number of β-cells per islet, suggesting a protective or regenerative effect on the pancreas. mdpi.com Concurrently, it decreased the activity of insulin-degrading enzyme (IDE) in the liver, leading to higher circulating insulin levels. arvojournals.orgmdpi.com The underlying mechanism for its β-cell protective effects is believed to be the alleviation of ER stress and inflammation within the islets. arvojournals.orgresearchgate.net
Type 2 Diabetes (T2D) and Obesity Models In models of T2D and insulin resistance, such as STZ-induced T2D rats and genetically obese (ob/ob) or HFD-fed mice, TUDCA consistently improves metabolic parameters. Treatment significantly reduces blood glucose, glycated hemoglobin (HbA1c), and improves insulin resistance as measured by HOMA-IR. researchgate.net TUDCA enhances both hepatic and muscle insulin sensitivity. researchgate.net
Multiple mechanisms contribute to these effects. TUDCA acts as a chemical chaperone to relieve ER stress, which is a known contributor to insulin resistance. researchgate.net It also demonstrates antioxidant, anti-inflammatory, and anti-apoptotic actions in the pancreas, protecting β-cells from damage. researchgate.net In obese mice, TUDCA was found to activate the Nrf2/ARE signaling pathway in the liver, which protects against oxidative stress and improves insulin signaling. Additionally, TUDCA can activate cell surface receptors, such as TGR5, which can improve glucose homeostasis and increase energy expenditure.
Table 5: Preclinical Studies of TUDCA in Diabetes Mellitus Models Interactive table available in digital version.
Diabetes Type | Model System | Key Findings | Proposed Mechanisms of Action |
Type 1 | Streptozotocin (STZ)-induced T1D mice | Reduced blood glucose, improved glucose tolerance, increased insulinemia. mdpi.com | Increased pancreatic β-cell mass; decreased hepatic insulin clearance (↓ IDE activity); reduced ER stress and inflammation in islets. arvojournals.orgmdpi.com |
Type 2 | STZ-induced T2D rats | Reduced blood glucose, HbA1c, and HOMA-IR; increased insulin levels. researchgate.netfrontiersin.org | Anti-hyperlipidemic, antioxidant, anti-inflammatory, and anti-apoptotic actions in the pancreas. researchgate.net |
Type 2 / Obesity | Obese (ob/ob) and HFD-induced mice | Improved glucose homeostasis and insulin sensitivity; reduced obesity. researchgate.net | Alleviation of ER stress; activation of hepatic Nrf2/ARE antioxidant pathway; activation of TGR5 receptor. researchgate.net |
The protective effects of TUDCA in the context of diabetic retinopathy have been explored in preclinical models, with evidence pointing primarily towards neuroprotection rather than direct anti-neovascularization effects.
In a streptozotocin (STZ)-induced Type 1 diabetic mouse model, early and sustained systemic treatment with TUDCA was effective at preserving retinal and visual function. arvojournals.orgnih.gov Diabetic mice typically exhibit a decline in visual acuity, measured by spatial frequency and contrast sensitivity thresholds, which was significantly ameliorated by TUDCA treatment. nih.gov Furthermore, electroretinogram (ERG) recordings showed that TUDCA preserved the function of retinal neurons, preventing the diabetes-induced reduction in a-wave and b-wave amplitudes. nih.gov These findings suggest a potent neuroprotective effect, shielding retinal cells from the detrimental environment created by hyperglycemia. This is supported by in vitro studies where TUDCA markedly decreased cell death in cultured retinal neural cells exposed to elevated glucose concentrations. researchgate.net
The role of TUDCA in modulating pathological retinal neovascularization, a hallmark of the advanced, proliferative stage of diabetic retinopathy, is less clear. In a mouse model of oxygen-induced retinopathy (OIR), a common model to study ischemia-induced neovascularization, TUDCA treatment did not significantly reduce the area of neovascular tufts. mdpi.com In contrast, its parent compound, ursodeoxycholic acid (UDCA), did show an anti-angiogenic effect in the same study. mdpi.com These in vivo findings are corroborated by in vitro experiments using human retinal endothelial cells (HuREC). In these cells, UDCA was able to halt migration and tube formation induced by vascular endothelial growth factor (VEGF), whereas TUDCA did not prevent these key angiogenic processes. arvojournals.org
Collectively, the preclinical data suggest that TUDCA's primary benefit in early diabetic retinopathy is through its neuroprotective actions, preserving the function of retinal neurons against hyperglycemic stress. nih.govnih.gov Its capacity to directly inhibit retinal neovascularization appears limited compared to other bile acids like UDCA. mdpi.comarvojournals.org
Table 6: Preclinical Studies of TUDCA in Diabetic Retinopathy Models Interactive table available in digital version.
Model System | Key Findings | Proposed Mechanisms of Action |
STZ-induced diabetic mice | Preserved visual and retinal function (visual acuity, ERG amplitudes). arvojournals.orgnih.gov | Neuroprotection of retinal cells against hyperglycemic stress; anti-apoptotic and anti-inflammatory effects. nih.govnih.gov |
Cultured rat retinal neural cells (in vitro) | Decreased cell death induced by elevated glucose. researchgate.net | Neuroprotection; inhibition of apoptosis. researchgate.net |
Oxygen-Induced Retinopathy (OIR) mice | Did not significantly reduce retinal neovascularization. mdpi.com | N/A (Limited anti-angiogenic effect observed in this model). |
Human Retinal Endothelial Cells (HuREC) (in vitro) | Did not prevent VEGF-induced cell migration or tube formation. arvojournals.org | N/A (Limited direct anti-angiogenic effect on endothelial cells). |
Models of Diabetes Mellitus (Type 1 and Type 2)
Alleviation of Diabetic Peripheral Neuropathy in Schwann Cells
This compound (TUDCA) has demonstrated protective effects on Schwann cells in preclinical models of diabetic peripheral neuropathy. In an in vitro study designed to mimic diabetic conditions, Schwann cells were exposed to a high-glucose environment, which typically induces cytotoxicity. Treatment with TUDCA was found to enhance the viability and migration of these high-glucose-stimulated Schwann cells. nih.govnih.gov Furthermore, TUDCA was observed to inhibit pyroptosis, a form of programmed cell death, in these cells. nih.gov The mechanism underlying these protective effects was linked to the modulation of NLRP3, a protein involved in the inflammatory response. nih.gov By targeting NLRP3, TUDCA suppressed its overexpression, thereby mitigating the detrimental effects of the high-glucose environment on Schwann cell survival and function. nih.gov
Models of Obesity-Associated Metabolic Dysfunction
Preclinical research has extensively investigated the role of TUDCA in ameliorating metabolic dysfunction associated with obesity. In diet-induced obese mouse models, administration of TUDCA has been shown to improve both hepatic and muscle insulin sensitivity. wustl.edunih.govnih.gov This is a critical finding as insulin resistance is a hallmark of obesity-related metabolic syndrome. The mechanism behind this improvement is largely attributed to TUDCA's function as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress. nih.govfrontiersin.orgresearchgate.netnih.gov ER stress is a common feature in the metabolic tissues of obese individuals and is known to impair insulin signaling. By reducing ER stress, TUDCA helps to restore proper insulin signaling pathways. nih.govnih.gov Additionally, in these animal models, TUDCA has been found to limit the accumulation of lipids in adipocytes and the liver, and to reduce inflammation and apoptosis in fat cells. frontiersin.orgresearchgate.netnih.gov
Model System | Key Findings |
Diet-induced obese mice | Improved hepatic and muscle insulin sensitivity. wustl.edunih.govnih.gov |
In vitro and in vivo obesity models | Alleviation of endoplasmic reticulum (ER) stress. nih.govfrontiersin.orgresearchgate.netnih.gov |
Adipocytes and hepatocytes in obesity models | Reduced lipid accumulation, inflammation, and apoptosis. frontiersin.orgresearchgate.netnih.gov |
Ocular Pathologies
Models of Retinal Pigment Epithelial (RPE) Cell Oxidative Damage (e.g., Age-Related Macular Degeneration)
This compound has been shown to exert significant protective effects in preclinical models of oxidative damage to retinal pigment epithelial (RPE) cells, a key factor in the pathogenesis of age-related macular degeneration (AMD). arvojournals.orgnih.govmdpi.com In in vitro studies using human RPE cells exposed to oxidative stressors like hydrogen peroxide, TUDCA treatment led to higher cell viability and a lower rate of cell death compared to untreated cells. gcu.ac.ukmdpi.comconsensus.app The protective mechanisms of TUDCA include the induction of autophagy, a cellular process that removes damaged components, and the reduction of oxidative stress by decreasing the generation of reactive oxygen species (ROS). arvojournals.orgnih.govmdpi.comgcu.ac.ukmdpi.comconsensus.app TUDCA also helps to upregulate the expression of antioxidant genes and inhibit inflammation in RPE cells. gcu.ac.ukmdpi.comconsensus.app Furthermore, it has been demonstrated to suppress ER stress-induced apoptosis in these cells. gcu.ac.ukmdpi.comconsensus.app In animal models of retinal degeneration, TUDCA has been shown to slow photoreceptor cell death and preserve retinal structure and function. gatech.eduopticnervenetwork.comresearchgate.net
Models of Glaucoma
In preclinical models of glaucoma, a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs), TUDCA has demonstrated neuroprotective properties. nih.gov Systemic administration of TUDCA in animal models of RGC damage, including those induced by optic nerve crush, has been shown to preserve RGC function and enhance their survival. nih.govmdpi.com The therapeutic effects of TUDCA in these models are attributed to its ability to inhibit apoptosis and suppress inflammation within the retina. mdpi.comarvojournals.org By mitigating these pathological processes, TUDCA helps to protect RGCs from degeneration. nih.govarvojournals.org
Cardiovascular System Pathologies
Models of Myocardial Infarction
The cardioprotective potential of TUDCA has been investigated in preclinical models of myocardial infarction (heart attack), particularly in the context of ischemia-reperfusion injury. In a rat model of myocardial infarction, administration of TUDCA prior to the ischemic event was found to significantly reduce the number of apoptotic cells in the cardiac tissue. nih.govresearchgate.net This anti-apoptotic effect was further supported by a decrease in caspase-3 activity, a key enzyme in the apoptotic pathway. nih.govresearchgate.net Over a period of four weeks, the TUDCA-treated group exhibited a smaller infarct area compared to the control group, suggesting improved cell survival and tissue preservation following the ischemic insult. nih.govresearchgate.net
Disease Model | Model System | Key Findings |
Diabetic Peripheral Neuropathy | High-glucose stimulated Schwann cells (in vitro) | Enhanced cell viability and migration; inhibited pyroptosis via NLRP3 modulation. nih.govnih.gov |
Obesity-Associated Metabolic Dysfunction | Diet-induced obese mice | Improved hepatic and muscle insulin sensitivity; alleviated ER stress. wustl.edunih.govnih.govnih.gov |
Retinal Pigment Epithelial (RPE) Cell Oxidative Damage | Human RPE cells (in vitro); animal models of retinal degeneration | Reduced cell death; decreased oxidative stress; inhibited inflammation and ER stress; preserved retinal structure. arvojournals.orgnih.govmdpi.comgcu.ac.ukmdpi.comconsensus.appgatech.eduopticnervenetwork.comresearchgate.net |
Glaucoma | Animal models of retinal ganglion cell (RGC) damage | Preserved RGC function and survival; inhibited apoptosis and inflammation. nih.govmdpi.comarvojournals.org |
Myocardial Infarction | Rat model of ischemia-reperfusion injury | Reduced apoptosis and infarct size; decreased caspase-3 activity. nih.govresearchgate.net |
Models of Atherosclerosis
This compound (TUDCA) has been evaluated in various preclinical models for its potential to mitigate the development and progression of atherosclerosis. Research indicates that its mechanisms of action are multifaceted, primarily involving the reduction of cellular stress and inflammation within the vasculature.
In animal models using hypercholesterolemic rabbits, TUDCA administration was found to prevent endoplasmic reticulum (ER) stress, a key contributor to aortic valve calcification, a condition associated with atherosclerosis. mdpi.com This intervention led to a reduction in osteoblastic differentiation and inflammation within the aortic valve leaflets. mdpi.com Similarly, in progeroid mice, which exhibit accelerated atherosclerosis, treatment with TUDCA inhibited the progression of vascular disease, including the loss of vascular smooth muscle cells and the development of atherosclerotic plaques. nih.gov
Further mechanistic studies in macrophage cell lines and mouse models of atherosclerosis (ApoE-/- mice) have elucidated TUDCA's role in modulating inflammatory pathways and lipid metabolism. TUDCA has been shown to alleviate atherosclerosis by inhibiting the AIM2 inflammasome and enhancing the cholesterol efflux capacity of macrophages. researchgate.netnih.gov It blocks the activation of the PERK/eIF2α/ATF4 axis of the ER stress response, which in turn prevents ATF4 from promoting the transcription of AIM2 and subsequent inflammasome activation. nih.gov This action helps to reduce the formation of foam cells, a critical step in plaque development. nih.govresearchgate.net In vitro, TUDCA treatment increased the expression of cholesterol transporters like ABCA1 in macrophages, further contributing to cholesterol efflux and preventing lipid accumulation. nih.gov Studies in hyperlipidemic mice also demonstrated that TUDCA can lower levels of total cholesterol, triglycerides, and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). practicaldermatology.com
Model System | Key Findings | Investigated Mechanisms | Reference |
---|---|---|---|
ApoE-/- Mice | Alleviated atherosclerosis; reduced plaque formation. | Inhibited AIM2 inflammasome; enhanced cholesterol efflux capacity in macrophages; blocked PERK/eIF2α/ATF4 pathway. | researchgate.netnih.gov |
Hypercholesterolemic Rabbits | Attenuated diet-induced aortic valve calcification. | Inhibited endoplasmic reticulum (ER) stress; reduced osteoblastic differentiation and inflammation. | mdpi.com |
Progeroid Mice | Inhibited progression of vascular disease and atherosclerosis. | Reduction of cellular stress pathways. | nih.gov |
RAW264.7 Macrophages (in vitro) | Reduced oxLDL-induced foam cell formation. | Increased expression of cholesterol transporter ABCA1; inhibited inflammasome activation. | nih.gov |
Hyperlipidemic Mice | Lowered total cholesterol, triglycerides, and LDL-C; increased HDL-C. | Regulation of glycerophospholipid metabolism. | practicaldermatology.com |
Other Experimental Disease Models
Models of Spinal Cord Injury
The neuroprotective potential of TUDCA has been investigated in several preclinical models of spinal cord injury (SCI), with findings highlighting its role in mitigating secondary injury cascades. However, the long-term efficacy remains a subject of investigation.
In a mouse model of SCI, TUDCA treatment was shown to alleviate secondary injury by reducing oxidative stress, inflammation, and apoptosis at the lesion site. ucdavis.eduresearchgate.net This intervention promoted axon regeneration and remyelination, which translated to a significant improvement in the recovery of limb function. ucdavis.eduresearchgate.net The underlying mechanism was partly attributed to the activation of the Nrf2/NQO-1 signaling pathway, which combats oxidative stress, and a shift in macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. ucdavis.edu In vitro studies using primary cortical neurons demonstrated that TUDCA could protect against oxidative stress-induced axon degeneration. ucdavis.eduresearchgate.net
Conversely, other studies using a rat model of spinal cord contusion injury have presented more nuanced results. While biochemical and histological analyses confirmed the anti-inflammatory activity of TUDCA, the observed functional benefits were transient. queencityhealthcenter.comnih.gov Treatment improved autonomic bladder control and had a positive effect on motor functions during the subacute phase (within the first 5 days), but these improvements were not sustained, with no significant differences observed between TUDCA-treated and vehicle-treated animals at later time points (1–6 weeks post-lesion). queencityhealthcenter.comnih.govnih.gov These studies concluded that TUDCA did not support long-term functional recovery in their rat model of SCI. queencityhealthcenter.comnih.govqub.ac.uk Other research in rat models has also suggested TUDCA can reduce neuronal apoptosis through the endoplasmic reticulum stress pathway and enhance autophagy, which may contribute to its protective effects in the early stages of injury.
Model System | Key Findings | Investigated Mechanisms | Reference |
---|---|---|---|
Mouse SCI Model | Reduced secondary injury, improved functional recovery. | Reduced oxidative stress, inflammation, and apoptosis; promoted axon regeneration and remyelination via Nrf2/NQO-1 pathway. | ucdavis.eduresearchgate.net |
Rat Spinal Cord Contusion Model | Reduced neuroinflammation; improved motor and autonomic function in the subacute phase only. | Anti-inflammatory activity. | queencityhealthcenter.comnih.gov |
Rat SCI Model | No long-term functional recovery benefit. | Benefits were transient. | queencityhealthcenter.comnih.govqub.ac.uk |
Rat Acute SCI Model | Inhibited nerve cell apoptosis. | Reduced endoplasmic reticulum stress; enhanced neuronal autophagy. | |
Primary Cortical Neurons (in vitro) | Attenuated axon degeneration induced by oxidative stress. | Protection from oxidative stress. | ucdavis.eduresearchgate.net |
Models of Acute Renal Failure
TUDCA has demonstrated significant protective effects in various preclinical models of acute kidney injury (AKI), also known as acute renal failure. The primary mechanism appears to be the inhibition of apoptosis and the modulation of cellular stress pathways.
In a rat model of ischemia-reperfusion induced AKI, TUDCA administration significantly ameliorated kidney injury. This was evidenced by lower levels of blood urea (B33335) nitrogen and less severe histological damage compared to control animals. The protective action was attributed to the inhibition of the mitochondrial pathway of apoptosis and the upregulation of pro-survival pathways, specifically the ERK1/2 pathway. Similarly, in a human kidney cell culture model simulating cryopreservation injury, TUDCA also provided protection by upregulating ERK1/2 survival pathways and inhibiting apoptosis.
Further studies in a mouse model of ischemia/reperfusion-induced AKI have shown that TUDCA exerts a nephroprotective effect by inhibiting endoplasmic reticulum stress (ERS). TUDCA intervention downregulated key ERS markers such as GRP78 and CHOP and reduced the activation of Caspase 12, an initiator caspase involved in ER stress-mediated apoptosis. This resulted in a decreased renal tubular necrosis score and a lower cell apoptosis index. In rats with endothelin B receptor dysfunction, TUDCA was also found to protect against chronic high salt-induced glomerular and proximal tubular damage, renal cell death, and inflammation.
Model System | Key Findings | Investigated Mechanisms | Reference |
---|---|---|---|
Rat Ischemia-Reperfusion Model | Ameliorated AKI; preserved renal function and histology. | Inhibition of mitochondrial apoptosis pathway; upregulation of ERK1/2 survival pathway. | |
Mouse Ischemia-Reperfusion Model | Nephroprotective effect; reduced tubular necrosis and apoptosis. | Inhibition of endoplasmic reticulum stress (ERS); downregulation of GRP78, CHOP, and Caspase 12 activation. | |
ETB Receptor-Deficient Rats (High Salt Diet) | Protected against glomerular and tubular damage, cell death, and inflammation. | Renoprotective effects independent of blood pressure. | |
Human Kidney Cell Culture (Cryopreservation Model) | Inhibited cell death. | Inhibition of apoptosis; upregulation of ERK1/2 survival pathway. |
Models of Pancreatitis
Preclinical studies have identified TUDCA as a potent agent for mitigating pancreatic injury in experimental models of acute pancreatitis, primarily by alleviating endoplasmic reticulum (ER) stress.
In a caerulein-induced model of acute pancreatitis in Wistar rats, TUDCA treatment was shown to grossly attenuate the ER stress responses that are typically activated during the disease. It reduced the unfolded protein response (UPR), leading to decreased upregulation of the chaperone protein BiP and reduced splicing of X-box binding protein (XBP)-1. This modulation of ER stress inhibited associated proapoptotic pathways, evidenced by reduced activation of caspase 12 and caspase 3. Functionally, TUDCA treatment resulted in reduced intracellular trypsin activation, decreased edema formation, and less acinar cell damage, although it did not alter serum amylase levels.
In a mouse model of non-biliary pancreatitis, levels of TUDCA were found to be reduced, and supplementation with TUDCA improved both pancreatic and intestinal injury while decreasing plasma inflammation. The beneficial effects may be linked to the gut microbiota and modulation of the farnesoid X receptor (FXR) signaling pathway. The cytoprotective potential of TUDCA in the exocrine pancreas suggests its utility in preventing the cellular damage that characterizes acute pancreatitis.
Model System | Key Findings | Investigated Mechanisms | Reference |
---|---|---|---|
Caerulein-Induced Pancreatitis (Wistar Rats) | Reduced acinar cell damage, edema, and systemic inflammation. | Attenuation of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR); inhibition of ER stress-associated apoptosis (caspase 12/3). | |
Cerulein-Induced Pancreatitis (Mice) | Improved pancreatic and intestinal injury; decreased plasma inflammation. | Modulation of gut microbiota; potential interaction with the bile acid-FXR-FGF15 signaling axis. | |
Isolated Pancreatic Acini | Protective against acinar cell injury. | Reduction of ER stress. |
Models of Psoriasis
Based on the available search results, there is limited direct preclinical evidence from animal or in vitro models specifically investigating the therapeutic effects of this compound on psoriasis. While other bile acids, such as Lithocholic acid (LCA) and Deoxycholic acid (DCA), have been shown to improve psoriasiform dermatitis in mouse models by inhibiting IL-17A production and T-cell trafficking, similar studies focusing on TUDCA were not identified. nih.govqub.ac.uk
One study on the effects of a probiotic in an imiquimod-induced psoriasis mouse model noted that colonic levels of TUDCA were higher in the probiotic-treated group compared to the imiquimod-only group, but this increase was not statistically significant. queencityhealthcenter.com This finding is an indirect observation and does not constitute a direct test of TUDCA's efficacy in a psoriasis model. Therefore, dedicated preclinical studies are needed to elucidate the specific role, if any, of TUDCA in the pathogenesis and potential treatment of psoriasis.
Models of Neuropathic Pain
TUDCA has been examined in preclinical models of neuropathic pain, where it has shown potential to alleviate pain-related behaviors by protecting specific neuronal populations from injury-induced cell death.
In a spinal nerve ligation (SNL) model in rats, a common method for inducing neuropathic pain, nerve injury was found to cause a significant loss of neurons in the rostral ventromedial medulla (RVM), a critical brainstem region for descending pain modulation. Administration of TUDCA, which is known to inhibit apoptosis, significantly reduced this neuronal loss and the associated increase in glial cells (gliosis). researchgate.net The prevention of RVM neuron death was correlated with a reduction in the mechanical hypersensitivity that develops following the nerve injury.
Further investigation revealed that the neuronal loss was particularly pronounced among serotonergic (5-HT) neurons within the RVM. TUDCA was found to specifically block the loss of these antinociceptive neurons. researchgate.net The proposed mechanism is that by preventing the death of these pain-inhibiting neurons, TUDCA helps to maintain the balance of descending pain control, which is otherwise shifted towards a state of pain facilitation after nerve injury. The ability of TUDCA to relieve ER stress has also been suggested as a potential mechanism for its effects in alleviating neuropathic pain.
Model System | Key Findings | Investigated Mechanisms | Reference |
---|---|---|---|
Spinal Nerve Ligation (SNL) Model in Rats | Reduced mechanical hypersensitivity; prevented loss of neurons in the rostral ventromedial medulla (RVM). | Inhibition of apoptosis; reduction of gliosis; prevention of serotonergic neuron death. | researchgate.net |
Models of Ischemia-Reperfusion Syndromes
This compound (TUDCA) has been investigated in various preclinical models of ischemia-reperfusion (I/R) injury, a condition where tissue damage is exacerbated upon the restoration of blood flow after a period of ischemia. Studies in non-human models have demonstrated protective effects in different organs, including the liver and brain.
In a mouse model of hepatic I/R injury, intraperitoneal administration of TUDCA for three days prior to inducing ischemia resulted in alleviated liver damage. nih.gov The treatment led to reduced levels of liver function markers and a decrease in hepatocyte apoptosis. nih.gov Mechanistically, TUDCA was found to suppress the pro-inflammatory functions of Kupffer cells, the resident macrophages of the liver. nih.gov This effect was achieved by down-regulating the IRE1α/TRAF2/NF-κB signaling pathway, which was observed both in vivo and in in vitro cultures of extracted Kupffer cells. nih.govresearchgate.net
In the context of cerebral I/R injury, TUDCA has shown neuroprotective properties in rat models of stroke. In a model of transient focal cerebral ischemia (middle cerebral artery occlusion), TUDCA administration after the ischemic event significantly reduced infarct size by approximately 50% and improved neurological function. nih.gov The protective mechanism was partly attributed to the inhibition of apoptosis, as evidenced by a reduction in TUNEL-positive cells, decreased mitochondrial swelling, and partial inhibition of caspase-3 processing. nih.gov Similarly, in a rat model of intracerebral hemorrhage, another form of stroke, TUDCA administration reduced lesion volumes by up to 50% and decreased apoptotic cell death in the region surrounding the hemorrhage. nih.gov This was associated with the preservation of mitochondrial membrane stability and activation of survival pathways. nih.gov
However, not all models have shown a positive effect. In an ex vivo study using isolated rat hearts subjected to 30 minutes of global ischemia followed by reperfusion, single-dose treatment with TUDCA did not improve the post-ischemic recovery of cardiac function or reduce the release of lactate (B86563) dehydrogenase, a marker of cell damage. nih.gov
Table 1: Preclinical Studies of TUDCA in Ischemia-Reperfusion Models This table is interactive. You can sort and filter the data.
Model Type | Animal/System | Key Findings | Proposed Mechanism of Action | Reference |
---|---|---|---|---|
Hepatic I/R | Male Balb/c Mice | Alleviated liver injury, reduced hepatocyte apoptosis, suppressed pro-inflammatory factors. | Down-regulation of IRE1α/TRAF2/NF-κB pathway in Kupffer cells. | nih.govresearchgate.net |
Cerebral I/R (Stroke) | Rats | Reduced infarct volume by ~50%, improved neurological function, decreased apoptosis. | Inhibition of mitochondrial perturbation and subsequent caspase activation. | nih.gov |
Intracerebral Hemorrhage | Rats | Reduced lesion volumes by up to 50%, improved neurological function, inhibited apoptosis. | Preservation of mitochondrial membrane stability, activation of survival pathways. | nih.gov |
Myocardial I/R | Isolated Rat Heart | No significant improvement in post-ischemic cardiac function or reduction in cell damage markers. | Not Applicable | nih.gov |
Models of Cancer Cell Invasion (e.g., Breast Cancer)
The potential of this compound to modulate cancer cell invasion has been explored in in vitro models, particularly using the human metastatic breast cancer cell line MDA-MB-231. fapnewstoday.commdpi.com These studies focus on the role of TUDCA as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress, a cellular response often activated in cancer cells due to conditions like hypoxia. fapnewstoday.com
In a key study, treatment with TUDCA significantly reduced the invasive capacity of MDA-MB-231 cells by 36.6% under both normoxic and hypoxic conditions, as measured by Matrigel invasion assays. fapnewstoday.com This anti-invasive effect was not due to cytotoxicity, as TUDCA did not significantly affect cell viability. fapnewstoday.comresearchgate.net The reduced invasion was linked to a decreased expression of matrix metalloproteinase-7 (MMP-7) and matrix metalloproteinase-13 (MMP-13), enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis. fapnewstoday.commdpi.comnih.gov
Further investigation into the mechanism revealed that the effect of TUDCA on reducing invasion appears to be dependent on the protein kinase RNA-like ER kinase (PERK) pathway, one of the downstream signaling arms of the ER stress response. fapnewstoday.commdpi.com By acting as a chemical chaperone, TUDCA is thought to decrease the basal ER stress response, which in turn leads to the downregulation of MMPs and a reduction in the cells' invasive potential. fapnewstoday.com These findings suggest that the ER stress pathway may be a target for anti-metastatic agents. fapnewstoday.commdpi.com
Table 2: Preclinical Studies of TUDCA in a Breast Cancer Cell Invasion Model This table is interactive. You can sort and filter the data.
Model System | Experimental Condition | Primary Outcome | Key Molecular Findings | Reference |
---|---|---|---|---|
MDA-MB-231 Cells | In vitro invasion assay | 36.6% reduction in cell invasion. | Decreased mRNA expression of MMP-7 and MMP-13. | fapnewstoday.comresearchgate.net |
MDA-MB-231 Cells | Normoxia and Hypoxia | Reduced cell invasion under both conditions. | Effect dependent on the PERK pathway of the ER stress response. | fapnewstoday.commdpi.com |
Models of Familial Amyloidotic Polyneuropathy (FAP)
Familial Amyloidotic Polyneuropathy (FAP) is a neurodegenerative disorder caused by the extracellular deposition of aggregates of mutant transthyretin (TTR) protein. Preclinical research using a transgenic mouse model of FAP, which expresses the human TTR V30M mutant, has investigated the therapeutic potential of this compound. nih.govnih.gov
In these FAP mouse models, administration of TUDCA was shown to significantly reduce the deposition of toxic TTR aggregates by as much as 75%. nih.gov This effect was observed alongside a decrease in biomarkers associated with the cellular stress caused by TTR deposition. nih.gov Specifically, TUDCA treatment lowered the levels of ER stress markers, including Binding-immunoglobulin protein (BiP) and phosphorylated eukaryotic initiation factor 2 alpha (eIF2α). nih.gov It also reduced markers of apoptosis, such as the Fas death receptor, and oxidative stress, indicated by lower levels of 3-nitrotyrosine. nih.gov
Interestingly, in vitro experiments showed that TUDCA has no direct effect on the aggregation of the TTR protein itself. nih.gov This finding suggests that TUDCA's ability to reduce TTR deposits in vivo is not by directly inhibiting fibril formation, but rather by modulating the cellular responses to the toxic protein aggregates, such as ER stress, oxidative stress, and apoptosis. nih.gov Other studies in FAP mouse models have also found that combining TUDCA with the antibiotic doxycycline (B596269) resulted in a synergistic effect, proving more effective at lowering TTR deposition and associated tissue markers than either compound administered individually. nih.gov
Table 3: Preclinical Studies of TUDCA in a Familial Amyloidotic Polyneuropathy Model This table is interactive. You can sort and filter the data.
Model System | Primary Outcome | Biomarker Modulation | Proposed Mechanism of Action | Reference |
---|---|---|---|---|
Transgenic FAP Mice (TTR V30M) | Up to 75% reduction in toxic TTR aggregates. | Decreased ER stress markers (BiP, p-eIF2α), apoptosis marker (Fas), and oxidative stress marker (3-nitrotyrosine). | Indirectly reduces TTR deposition by modulating cellular stress responses (ER stress, apoptosis, oxidative stress). | nih.gov |
Transgenic FAP Mice (TTR V30M) | Synergistic reduction in TTR deposition when combined with doxycycline. | Lowered TTR deposition and associated tissue markers more effectively than individual treatments. | Combination therapy enhances clearance of TTR deposits. | nih.gov |
Methodological Approaches and Experimental Models in Tauroursodeoxycholic Acid Research
In Vitro Experimental Systems
In vitro, or "in glass," studies are fundamental for dissecting the molecular and cellular effects of TUDCA in a controlled environment. These systems allow for the precise manipulation of experimental conditions and the detailed analysis of cellular responses.
Diverse Mammalian Cell Lines and Primary Cell Cultures
A cornerstone of TUDCA research involves the use of various mammalian cell lines and primary cell cultures. These models are instrumental in studying the compound's effects on specific cell types and pathological processes.
For instance, neuroblastoma cell lines are frequently used to model neurodegenerative conditions. Studies have shown that TUDCA can protect these cells from apoptosis (programmed cell death) induced by toxins or disease-related proteins. nih.govexamine.com Similarly, primary neuronal cultures, derived directly from animal brain tissue, offer a more physiologically relevant system to study TUDCA's neuroprotective effects. nih.govexamine.com In models of Alzheimer's disease, TUDCA has been shown to prevent apoptosis in primary rat neurons and PC12 neuronal cells incubated with amyloid-β, a key pathological protein. nih.gov
Beyond neuronal cells, other cell types are also employed. For example, the human liver-derived Huh7 cell line has been used to study TUDCA's role in mitigating endoplasmic reticulum (ER) stress, a cellular condition implicated in numerous diseases. researchgate.net In these cells, TUDCA was found to inhibit the activation of caspase-12 and reduce calcium efflux, thereby preventing apoptosis induced by ER stress. researchgate.net Furthermore, studies using the metastatic breast cancer cell line MDA-MB-231 have demonstrated that TUDCA can reduce cell invasion. spandidos-publications.com Bovine and porcine oocytes are utilized to investigate TUDCA's ability to alleviate oxidative and ER stress during in vitro maturation and development. mdpi.commdpi.com
Table 1: Examples of Mammalian Cell Lines and Primary Cultures in TUDCA Research
Cell Type/Line | Research Focus | Key Findings |
Primary Rat Neurons | Alzheimer's Disease | TUDCA prevents amyloid-β-induced apoptosis. nih.gov |
PC12 Neuronal Cells | Alzheimer's Disease | TUDCA prevents amyloid-β-induced apoptosis. nih.gov |
Huh7 (Human Liver-derived) | Endoplasmic Reticulum Stress | TUDCA inhibits caspase-12 activation and calcium efflux. researchgate.net |
MDA-MB-231 (Breast Cancer) | Cancer Cell Invasion | TUDCA reduces cell invasion under normoxic and hypoxic conditions. spandidos-publications.com |
BRL-3A (Rat Liver) | Liver Regeneration | Investigates TUDCA's role in tissue regeneration and fibrosis suppression. mdpi.com |
Porcine Oocytes | Oocyte Aging | TUDCA mitigates oxidative stress and apoptosis in aged oocytes. mdpi.com |
Bovine Embryos | Cryotolerance | TUDCA supplementation improves the cryotolerance of in vitro cultured embryos. mdpi.comresearchgate.net |
NHAC-kn (Human Articular Chondrocytes) | Osteoarthritis | TUDCA alleviates inflammatory responses and ER stress. mdpi.com |
Rat Neuronal RN33B Cells | Huntington's Disease | TUDCA increases neuronal survival by inhibiting apoptosis. researchgate.net |
Human Induced Pluripotent Stem Cells (hiPSCs) and Derived Cells
The advent of human induced pluripotent stem cell (hiPSC) technology has revolutionized disease modeling and drug discovery. mdpi.com hiPSCs can be generated from a patient's own somatic cells and then differentiated into various cell types, providing a patient-specific model for studying diseases and testing potential therapies.
In the context of TUDCA research, hiPSCs are particularly valuable for modeling neurodegenerative diseases. ulisboa.pt For example, hiPSC-derived dopaminergic neurons from Parkinson's disease patients have been used to evaluate the neuroprotective effects of TUDCA in combination with other supplements. frontiersin.org Studies have also utilized hiPSC-derived hepatocytes to create in vitro models of nonalcoholic fatty liver disease, demonstrating that TUDCA can repress ER stress and reduce lipid accumulation. biologists.com
Research has shown that TUDCA can positively impact the expansion and neural commitment of hiPSCs. ulisboa.ptulisboa.pt Supplementing culture medium with TUDCA has been found to increase the proliferation of hiPSCs and enhance the generation of neural rosettes, which are early structures in neural development. ulisboa.ptulisboa.pt These effects are linked to TUDCA's ability to protect against mitochondrial damage, increase mitochondrial DNA copy number, and promote mitochondrial biogenesis. ulisboa.pt
Yeast Models for ER Stress Studies
Yeast, specifically Saccharomyces cerevisiae, serves as a powerful and genetically tractable model organism for studying fundamental cellular processes, including endoplasmic reticulum (ER) stress. nih.gov The unfolded protein response (UPR), a signaling pathway activated by ER stress, is highly conserved from yeast to humans.
Studies have utilized yeast models to investigate the mechanism of action of TUDCA in the context of ER stress. nih.govnih.govmolbiolcell.org Interestingly, some research suggests that TUDCA's protective effect against the ER stressor tunicamycin (B1663573) in yeast may not be due to its function as a chemical chaperone that aids protein folding. nih.govnih.govmolbiolcell.org Instead, these studies propose that TUDCA may decrease the bioavailability of the drug, thereby allowing the cells to better adapt to the stress. nih.govnih.govmolbiolcell.org While TUDCA rescued the growth of yeast treated with tunicamycin, it failed to do so for other ER stressors or in cases of chronic UPR. nih.govnih.govmolbiolcell.org This challenges the traditional view of TUDCA as a universal chemical chaperone and highlights the importance of using diverse models to understand its function.
Isolated Organelle Preparations (e.g., Mitochondria)
To delve deeper into the subcellular mechanisms of TUDCA's action, researchers often use isolated organelle preparations, with a primary focus on mitochondria. nih.govnih.govulisboa.pt Mitochondria are central to cellular energy production and are also key regulators of apoptosis.
Studies using mitochondria isolated from rat liver have been crucial in demonstrating TUDCA's direct effects on this organelle. nih.gov For instance, research has shown that TUDCA can prevent the release of cytochrome c, a critical step in the apoptotic cascade, from isolated mitochondria. nih.gov This effect is achieved by inhibiting the translocation of the pro-apoptotic protein Bax to the mitochondrial membrane. nih.gov TUDCA has been shown to abrogate Bax-induced perturbations of the mitochondrial membrane, including changes in lipid and protein organization. nih.gov These findings indicate that TUDCA modulates apoptosis by directly suppressing mitochondrial membrane disruption. nih.gov Furthermore, TUDCA has been observed to inhibit mitochondrial swelling and preserve the structure of mitochondria exposed to toxins. researchgate.net
In Vivo Animal Models
Rodent Models of Neurodegenerative Diseases (e.g., mouse, rat)
Rodent models, particularly mice and rats, are the most widely used in vivo systems for studying neurodegenerative diseases and the potential therapeutic effects of TUDCA. These models can be generated through genetic manipulation to express disease-causing mutations or by administering neurotoxins that mimic the pathology of specific disorders.
Alzheimer's Disease (AD): Transgenic mouse models of AD, such as the APP/PS1 mouse, which expresses human genes for amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations linked to familial AD, are commonly used. nih.govfrontiersin.org Studies in these mice have shown that TUDCA supplementation can prevent cognitive impairments, including spatial, recognition, and contextual memory defects. nih.gov Furthermore, TUDCA treatment has been found to reduce the deposition of amyloid-β plaques in the hippocampus and prefrontal cortex. nih.govspringermedizin.de Another AD model involves the intracerebroventricular injection of streptozotocin (B1681764) (STZ), which induces insulin (B600854) resistance and other AD-like pathologies. frontiersin.orgnih.gov In STZ-induced AD mice, TUDCA has been shown to improve glucose tolerance and insulin sensitivity, reduce neuroinflammation, and decrease amyloid oligomer content. frontiersin.orgnih.gov
Huntington's Disease (HD): The R6/2 transgenic mouse model, which expresses a fragment of the human huntingtin gene with an expanded CAG repeat, is a well-established model of HD. pnas.orgnih.gov Systemic administration of TUDCA to these mice has been shown to significantly reduce striatal atrophy, decrease the number of apoptotic cells, and reduce the size and number of neuronal intranuclear inclusions, a hallmark of HD pathology. pnas.orgnih.gov These neuropathological improvements are accompanied by amelioration of locomotor and sensorimotor deficits. pnas.orgnih.gov Another model for HD involves the administration of the mitochondrial toxin 3-nitropropionic acid (3-NP) in rats. unicamp.br In this model, TUDCA has been shown to reduce striatal lesions and improve sensorimotor and cognitive function. unicamp.br
Parkinson's Disease (PD): The most common animal model for PD involves the administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of PD. springermedizin.deresearchgate.net In MPTP-treated mice, TUDCA has been demonstrated to be neuroprotective by reducing the loss of dopaminergic neurons and fibers, attenuating neuroinflammation, and improving motor performance. frontiersin.orgspringermedizin.deresearchgate.net Another PD model uses the neurotoxin 6-hydroxydopamine (6-OHDA) injected into the rat brain. nih.govresearchgate.net In this model, TUDCA has been shown to enhance the survival and function of transplanted nigral cells. nih.govresearchgate.net
Amyotrophic Lateral Sclerosis (ALS): A widely used animal model for ALS is the transgenic mouse expressing a mutant form of the human superoxide (B77818) dismutase 1 (SOD1) gene (e.g., G93A), which is linked to familial ALS. springermedizin.deresearchgate.net In these mice, TUDCA treatment has been shown to increase neuromuscular junction innervation. springermedizin.de Preclinical data from various models of neurodegenerative diseases have consistently reported an anti-apoptotic and neuroprotective role for TUDCA. neurologylive.com
Table 2: Rodent Models of Neurodegenerative Diseases in TUDCA Research
Disease | Model | Animal | Key Findings |
Alzheimer's Disease | APP/PS1 Transgenic | Mouse | Prevents cognitive deficits and reduces amyloid-β deposition. nih.govalzdiscovery.org |
Streptozotocin (STZ)-induced | Mouse | Improves glucose homeostasis and reduces neuroinflammation. frontiersin.orgnih.gov | |
Huntington's Disease | R6/2 Transgenic | Mouse | Reduces striatal atrophy, apoptosis, and motor deficits. nih.govpnas.orgnih.gov |
3-Nitropropionic acid (3-NP)-induced | Rat | Reduces striatal lesions and improves cognitive and motor function. pnas.orgunicamp.brclinicaltrials.gov | |
Parkinson's Disease | MPTP-induced | Mouse | Protects dopaminergic neurons and improves motor function. frontiersin.orgspringermedizin.deresearchgate.net |
6-OHDA-induced | Rat | Enhances survival of transplanted nigral cells. springermedizin.denih.govresearchgate.net | |
Amyotrophic Lateral Sclerosis | SOD1 G93A Transgenic | Mouse | Increases neuromuscular junction innervation. springermedizin.deresearchgate.net |
Spinocerebellar Ataxia Type 3 | ATXN3 Transgenic | Mouse | Improves motor and neuropathological phenotype. nih.gov |
Genetically Modified Organisms (e.g., transgenic mice, nematode models)
Genetically modified organisms are pivotal in modeling human diseases and testing therapeutic interventions. In Tauroursodeoxycholic acid (TUDCA) research, transgenic mice and nematode models, such as Caenorhabditis elegans, have been instrumental.
Transgenic Mouse Models:
Transgenic mouse models of neurodegenerative diseases have been crucial in evaluating the neuroprotective effects of TUDCA. For instance, in APP/PS1 double-transgenic mice, a model for Alzheimer's disease, dietary supplementation with TUDCA for six months led to a reduction in amyloid-β (Aβ) plaque accumulation in the brain and an improvement in memory deficits. nih.gov This was associated with decreased glial activation and preservation of neuronal integrity. nih.gov Further studies in APP/PS1 mice have shown that TUDCA can attenuate the production of inflammatory markers like NF-κB and TNF-α. frontiersin.org In the R6/2 transgenic mouse model of Huntington's disease, which exhibits significant neurodegeneration, systemic administration of TUDCA resulted in reduced striatal atrophy and apoptosis. pnas.orgnih.gov The treatment also decreased the number and size of ubiquitinated neuronal intranuclear huntingtin inclusions and improved motor and sensorimotor functions. pnas.orgnih.gov
In models of familial amyloidotic polyneuropathy, TUDCA administration to transgenic mice significantly reduced toxic transthyretin aggregates and associated apoptotic and oxidative biomarkers. nih.gov Research on APP transgenic mice (A7-Tg) demonstrated that peripheral administration of TUDCA suppressed endoplasmic reticulum (ER) stress in peripheral tissues and reduced brain Aβ levels. nih.gov Furthermore, in a transgenic mouse model of Spinocerebellar Ataxia Type 3 (SCA3), TUDCA demonstrated neuroprotective effects. screen4health.com
The use of farnesoid X receptor (FXR)-deficient (Fxr-/-) mice has also provided insights into TUDCA's mechanism. In a model of cholestasis induced by alpha-naphthylisothiocyanate (ANIT), TUDCA improved liver pathology and reduced serum alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP) levels in Fxr-/- mice, suggesting an FXR-independent protective mechanism in this context. nih.govresearchgate.net
Nematode Models (Caenorhabditis elegans):
The nematode C. elegans serves as a valuable model for initial drug screening and mechanistic studies due to its genetic tractability and short lifespan. In a C. elegans model of Parkinson's disease, created by manipulating mitochondrial proteins, TUDCA showed a protective effect on mitochondria. nih.gov For Spinocerebellar Ataxia Type 3 (SCA3), transgenic C. elegans expressing the mutant ataxin-3 protein were used to demonstrate that TUDCA improved motor and neuropathological phenotypes. screen4health.com This initial finding in a simpler organism provided a strong basis for further investigation in more complex models. screen4health.com Additionally, research has explored the effects of TUDCA on the lifespan of C. elegans, showing that it can extend both lifespan and healthspan. dergipark.org.trresearchgate.nettrdizin.gov.tr
Table 1: Summary of TUDCA Research in Genetically Modified Organisms
Model Organism | Disease/Condition Modeled | Key Findings with TUDCA Treatment |
---|---|---|
APP/PS1 Transgenic Mice | Alzheimer's Disease | Reduced Aβ deposition, improved memory, decreased glial activation. nih.govfrontiersin.org |
R6/2 Transgenic Mice | Huntington's Disease | Reduced striatal atrophy and apoptosis, improved motor function. pnas.orgnih.gov |
Familial Amyloidotic Polyneuropathy Mice | Familial Amyloidotic Polyneuropathy | Decreased toxic transthyretin aggregates and related biomarkers. nih.gov |
Fxr-/- Mice | Cholestasis | Improved liver pathology and function, independent of FXR. nih.govresearchgate.net |
Caenorhabditis elegans | Parkinson's Disease | Exerted protective action on mitochondria. nih.gov |
Caenorhabditis elegans | Spinocerebellar Ataxia Type 3 | Improved motor and neuropathological phenotypes. screen4health.com |
Caenorhabditis elegans | Aging | Extended lifespan and healthspan. researchgate.net |
Pharmacological Induction Models of Organ Injury and Disease
Pharmacological induction models are widely used to mimic acute or chronic organ injury and various disease states, providing a platform to investigate the therapeutic potential of compounds like TUDCA.
In models of cholestatic liver injury, chemicals such as alpha-naphthylisothiocyanate (ANIT) and cholic acid (CA) are used to induce cholestasis. nih.govportlandpress.com Studies using the ANIT-induced cholestasis model in mice have revealed complex effects of TUDCA. While TUDCA activated the farnesoid X receptor (FXR) to upregulate the bile salt export pump (BSEP), which can increase bile acid-dependent bile flow, it paradoxically aggravated liver injury when bile ducts were obstructed by ANIT. nih.gov However, in FXR-deficient mice, TUDCA demonstrated a protective effect. nih.gov In a CA-supplemented diet model of intrahepatic cholestasis, TUDCA was shown to dually activate FXR and Nrf2 to reduce bile acid accumulation and inhibit apoptosis. portlandpress.com
For neurodegenerative disease models, neurotoxins are often employed. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease has been used to show that TUDCA can prevent neurodegeneration by reducing JNK phosphorylation, reactive oxygen species (ROS) production, and neuroinflammation. nih.gov It also helps prevent the decrease in dopaminergic fibers and ATP levels. nih.gov
To model diabetes and its complications, streptozotocin (STZ) is frequently used to induce diabetes in rodents by destroying pancreatic β-cells. In STZ-induced diabetic rats, TUDCA treatment has been shown to significantly reduce blood glucose, HbA1c, and HOMA-IR, while increasing insulin levels. mdpi.com Intracerebroventricular injection of STZ is also used to create a mouse model of Alzheimer's disease, and TUDCA treatment in this model has been found to increase islet mass and glucose-stimulated insulin secretion. frontiersin.org
In the context of hepatocarcinogenesis, diethylnitrosamine (DEN) is a chemical used to induce liver cancer in mice. TUDCA administration has been shown to decrease the susceptibility of mice to DEN-induced hepatocarcinogenesis by reducing liver injury and inflammation. oncotarget.com
Table 2: TUDCA in Pharmacological Induction Models
Induction Agent | Modeled Condition | Key Findings with TUDCA Treatment |
---|---|---|
Alpha-naphthylisothiocyanate (ANIT) | Cholestatic Liver Injury | Aggravated injury in wild-type mice but was protective in FXR-deficient mice. nih.gov |
Cholic Acid (CA) | Intrahepatic Cholestasis | Activated FXR and Nrf2, reducing bile acid accumulation and apoptosis. portlandpress.com |
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Parkinson's Disease | Prevented neurodegeneration, reduced neuroinflammation, and preserved dopaminergic neurons. nih.gov |
Streptozotocin (STZ) | Diabetes, Alzheimer's Disease | Improved glucose homeostasis and insulin secretion. frontiersin.orgmdpi.com |
Diethylnitrosamine (DEN) | Hepatocarcinogenesis | Reduced susceptibility to liver cancer by decreasing liver injury and inflammation. oncotarget.com |
Dietary and Metabolic Disorder Models
Animal models of dietary and metabolic disorders, primarily induced by high-fat diets (HFD), are essential for studying conditions like obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD). TUDCA has been extensively investigated in these models for its metabolic benefits.
In HFD-induced obese mice, TUDCA has demonstrated significant beneficial effects. It has been shown to improve glucose homeostasis, lipid metabolism, and brown adipose tissue (BAT) thermogenesis. nih.gov Treatment with TUDCA can limit obesity and insulin resistance by increasing energy expenditure. nih.gov Studies have found that TUDCA can downregulate total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while upregulating high-density lipoprotein cholesterol (HDL-C). mdpi.com This leads to reduced fat deposition in hepatocytes and reversal of steatosis. mdpi.com Furthermore, TUDCA treatment in HFD-fed mice has been shown to improve glucose clearance and is associated with increased phosphorylation of Akt and GSK-3β, indicating improved insulin signaling. plos.org
In a mouse model of diet-induced obesity, oral administration of ursodeoxycholic acid (UDCA), the precursor to TUDCA, led to increased levels of TUDCA in various tissues. frontiersin.org This was associated with improved metabolic indices, a decrease in saturated fatty acids, and an increase in n-3 polyunsaturated fatty acids. frontiersin.org The study suggested that these effects were mediated by the inhibition of fatty acid biosynthesis and uptake, and stimulation of fatty acid oxidation. frontiersin.org
TUDCA has also been investigated in the context of Alzheimer's disease linked to metabolic dysfunction. In APP transgenic mice fed an HFD, intraperitoneal administration of TUDCA suppressed peripheral ER stress and ameliorated HFD-induced obesity and insulin resistance, which was accompanied by a significant reduction in brain Aβ levels. nih.gov Similarly, in a streptozotocin-induced mouse model of Alzheimer's, TUDCA treatment was found to mitigate metabolic abnormalities by reducing food intake and increasing energy expenditure. fapesp.br
Table 3: Effects of TUDCA in Dietary and Metabolic Disorder Models
Model | Key Metabolic Parameters Investigated | Observed Effects of TUDCA |
---|---|---|
High-Fat Diet (HFD)-Induced Obese Mice | Glucose homeostasis, lipid profile, BAT thermogenesis, insulin resistance. | Improved glucose tolerance, reduced TC, TG, LDL-C, increased HDL-C, enhanced thermogenesis, and limited insulin resistance. nih.govmdpi.complos.org |
Diet-Induced Obese Mice (treated with UDCA) | Fatty acid profiles, gene expression for lipid metabolism. | Increased TUDCA levels, decreased saturated fatty acids, increased PUFAs, altered expression of genes involved in lipid metabolism. frontiersin.org |
HFD-fed APP Transgenic Mice | Peripheral ER stress, obesity, insulin resistance, brain Aβ levels. | Suppressed peripheral ER stress, ameliorated obesity and insulin resistance, and reduced brain Aβ accumulation. nih.gov |
STZ-induced Alzheimer's Disease Mice | Food intake, energy expenditure, metabolic efficiency. | Reduced food intake, increased energy expenditure, and improved metabolic efficiency. fapesp.br |
Advanced Molecular and Cellular Biology Techniques
Gene and Protein Expression Analysis (e.g., qPCR, Western Blot, Immunohistochemistry)
The investigation of this compound's (TUDCA) mechanisms of action heavily relies on techniques that analyze gene and protein expression. Quantitative real-time PCR (qPCR), Western blotting, and immunohistochemistry are routinely employed to elucidate the molecular pathways modulated by TUDCA.
Neuroprotection and Neurodegenerative Diseases: In the context of neurodegenerative diseases, these techniques have been crucial. In APP/PS1 transgenic mice, a model for Alzheimer's disease, TUDCA treatment was shown to modulate the mRNA expression of cytokines, indicating its anti-inflammatory properties. nih.gov Western blot analysis in these mice revealed that TUDCA treatment reversed the decrease in p-GSK3β levels and led to a significant decrease in p-tau levels, suggesting an impact on tau hyperphosphorylation through the Akt/GSK3β signaling pathway. frontiersin.org Furthermore, immunoblot analysis showed a decrease in CTF-γ production, suggesting that TUDCA modulates γ-secretase activity and amyloid precursor protein (APP) processing. frontiersin.org In a rat model of hemorrhagic stroke, Western blotting demonstrated that TUDCA significantly inhibited caspase activation. pnas.org
Metabolic and Liver Diseases: In models of metabolic disorders, gene and protein expression analyses have provided significant insights. In high-fat diet-fed mice, Western blot analysis revealed that TUDCA treatment led to increased phosphorylation of Akt and GSK-3β, key components of the insulin signaling pathway. plos.org In a mouse model of diet-induced obesity, analysis of gene expression showed that TUDCA's precursor, UDCA, inhibited the expression of genes involved in fatty acid biosynthesis and uptake, while stimulating those involved in fatty acid oxidation. frontiersin.org
In models of cholestatic liver injury, Western blot and immunohistochemistry have been used to examine the effects of TUDCA on apoptosis and cellular stress. For example, TUDCA was found to inhibit the expression of cleaved caspase-3. nih.gov In another study, TUDCA was shown to decrease the expression of GRP78 and CHOP, and reduce death receptor 5 (DR5) transcription and caspase-8 activation, thereby inhibiting apoptosis. portlandpress.com In a model of carbon tetrachloride-induced liver fibrosis, immunohistochemistry showed that TUDCA treatment significantly increased the expression of proliferation markers Ki67 and PCNA. nih.gov
Cellular Stress and Apoptosis: In various cell culture models, these techniques have been used to study TUDCA's role in mitigating cellular stress. In SW-13 cells, qPCR and Western blot analysis showed that TUDCA intervention led to a decrease in the mRNA and protein expression of ER stress-related factors like GRP78, PERK, and CHOP. researchgate.net In rat hepatocytes, Western blot analysis demonstrated that TUDCA activates the p38 and ERK MAPK pathways and inhibits the activation of caspase-9. rug.nl
Table 4: Gene and Protein Expression Changes Modulated by TUDCA
Model System | Technique(s) Used | Key Genes/Proteins Analyzed | Observed Effect of TUDCA |
---|---|---|---|
APP/PS1 Transgenic Mice | qPCR, Western Blot | Cytokines, p-GSK3β, p-tau, CTF-γ | Modulation of cytokine mRNA, reversal of decreased p-GSK3β, decrease in p-tau and CTF-γ. frontiersin.orgnih.gov |
HFD-fed Mice | Western Blot | p-Akt, p-GSK-3β | Increased phosphorylation. plos.org |
Cholestatic Liver Injury Models | Western Blot, IHC | Cleaved caspase-3, GRP78, CHOP, DR5, caspase-8 | Inhibition of expression/activation. nih.govportlandpress.com |
CCl4-induced Liver Fibrosis | IHC | Ki67, PCNA | Increased expression. nih.gov |
SW-13 Cells | qPCR, Western Blot | GRP78, PERK, CHOP | Decreased mRNA and protein expression. researchgate.net |
Rat Hepatocytes | Western Blot | p38 MAPK, ERK MAPK, Caspase-9 | Activation of p38 and ERK, inhibition of caspase-9 activation. rug.nl |
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. In TUDCA research, it is extensively used to quantify apoptosis and analyze cell cycle distribution.
Apoptosis Analysis: A common application of flow cytometry in this field is the Annexin V/Propidium (B1200493) Iodide (PI) assay to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, typical of late apoptotic or necrotic cells.
In a model of compression-induced apoptosis in nucleus pulposus cells, flow cytometry analysis demonstrated that TUDCA treatment dose-dependently decreased the proportions of both early and late apoptotic cells. nih.gov Similarly, in neonatal rat cardiomyocytes subjected to H2O2-induced oxidative stress, TUDCA was shown to significantly decrease the percentage of apoptotic cells. nih.gov In studies on bovine fetal fibroblasts, TUDCA treatment was found to significantly decrease the percentage of apoptotic cells under serum starvation conditions. nih.gov However, in some contexts, such as during the early stages of neural stem cell differentiation, TUDCA did not show a significant effect on cell viability or apoptosis as measured by Annexin V/PI staining. tandfonline.com
Cell Cycle Analysis: Flow cytometry is also employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is often achieved by staining the cellular DNA with a fluorescent dye like propidium iodide. In studies on neural stem cells, TUDCA treatment was found to decrease the percentage of cells in the G0/G1 phase and markedly increase the proportion of cells in the S and G2/M phases, suggesting a role in promoting cell cycle progression. tandfonline.com In contrast, in human lymphocytes, TUDCA was shown to inhibit cell cycle progression, particularly at higher concentrations. nih.gov In BRL-3A liver cells, TUDCA administration led to a notable increase in the number of cells undergoing proliferation, as indicated by cell cycle analysis. mdpi.com In bovine fetal fibroblasts, however, TUDCA did not affect the cell cycle status under serum starvation, with the majority of cells remaining in the G0/G1 phase. nih.gov
Table 5: Flow Cytometry Applications in TUDCA Research
Cell/Tissue Model | Analysis Type | Key Findings with TUDCA |
---|---|---|
Nucleus Pulposus Cells | Apoptosis (Annexin V/PI) | Dose-dependent decrease in early and late apoptosis. nih.gov |
Neonatal Rat Cardiomyocytes | Apoptosis (Annexin V/PI) | Significant decrease in H2O2-induced apoptosis. nih.gov |
Bovine Fetal Fibroblasts | Apoptosis (Annexin V/PI) | Significant decrease in apoptosis under serum starvation. nih.gov |
Neural Stem Cells | Cell Cycle (PI staining) | Decrease in G0/G1 phase, increase in S/G2-M phases. tandfonline.com |
Human Lymphocytes | Cell Cycle | Inhibition of cell cycle progression. nih.gov |
BRL-3A Liver Cells | Cell Cycle | Increase in the number of proliferating cells. mdpi.com |
High-Resolution Microscopy (e.g., for protein aggregates, subcellular localization)
High-resolution microscopy techniques are indispensable for visualizing the subcellular effects of TUDCA, particularly in relation to protein aggregation and the localization of molecules within the cell.
Protein Aggregates: In the context of neurodegenerative diseases characterized by protein misfolding and aggregation, high-resolution microscopy provides direct visual evidence of therapeutic effects. In the R6/2 transgenic mouse model of Huntington's disease, a key pathological hallmark is the formation of neuronal intranuclear inclusions of the huntingtin protein. Microscopic analysis revealed that TUDCA treatment led to fewer and smaller ubiquitinated neuronal intranuclear huntingtin inclusions. pnas.org
Subcellular Localization: Fluorescence microscopy is a powerful tool to determine the subcellular localization of TUDCA and its targets. By using a fluorescently labeled form of its precursor, ursodeoxycholic acid (UDCA), researchers have shown that it can reach the nucleus of primary rat cortical neurons. oup.com The labeled UDCA molecule was observed to be diffusely present in both the cytoplasm and the nucleus. oup.com This nuclear localization is significant as it suggests that bile acids may have direct functions within the nucleus, potentially modulating gene expression. oup.com
Immunocytochemistry, a microscopy-based technique, has been used to visualize the effects of TUDCA on the localization of specific proteins. For instance, in rat hepatocytes, immunocytochemistry was used to demonstrate that TUDCA prevented the glycochenodeoxycholic acid (GCDCA)-induced activation of caspase-9. rug.nl In another study, immunofluorescence was employed to show that TUDCA treatment increased the co-localization of LC3 and p62 in iPSC-derived retinal pigment epithelial cells, indicating an effect on autophagy. nih.gov
Table 6: High-Resolution Microscopy in TUDCA Research
Model System | Microscopy Technique | Target of Visualization | Key Findings with TUDCA |
---|---|---|---|
R6/2 Transgenic Mice | Light/Electron Microscopy | Huntingtin protein aggregates | Reduced number and size of neuronal intranuclear inclusions. pnas.org |
Primary Rat Cortical Neurons | Fluorescence Microscopy | Fluorescently labeled UDCA | Diffuse localization in both cytoplasm and nucleus. oup.com |
Rat Hepatocytes | Immunocytochemistry | Activated Caspase-9 | Prevention of GCDCA-induced activation. rug.nl |
iPSC-derived RPE cells | Immunofluorescence | LC3 and p62 co-localization | Increased co-localization, suggesting enhanced autophagy. nih.gov |
Functional Enzymatic Assays (e.g., Caspase activity)
Functional enzymatic assays are crucial for understanding the molecular mechanisms behind the effects of this compound (TUDCA), particularly its anti-apoptotic properties. Caspase activity assays are a prime example, used to quantify the activation of key effector enzymes in the apoptotic cascade.
These assays typically operate on the principle of a specific caspase enzyme cleaving a synthetic substrate that is linked to a reporter molecule, either a chromophore or a fluorophore. The release of the reporter molecule upon cleavage results in a detectable colorimetric or fluorescent signal, the intensity of which is proportional to the caspase activity in the sample.
In TUDCA research, these assays have been widely applied across various models:
Hepatocyte Protection: In studies using primary rat hepatocytes, fluorimetric assays have demonstrated that TUDCA inhibits the activation of caspase-3, -8, and -9 induced by toxic bile acids like glycochenodeoxycholic acid (GCDCA). nih.gov This is often quantified by measuring the cleavage of specific substrates such as Ac-DEVD-CHO for caspase-3. nih.gov
Neuroprotection: In a rat model of acute hemorrhagic stroke, researchers measured caspase-3-like activity in brain tissue extracts. mdpi.comfrontiersin.org They used a substrate, Asp-Glu-Val-Asp-pNA, which releases the chromophore p-nitroanilide upon cleavage, showing that TUDCA administration significantly reduced this injury-induced caspase activity. mdpi.comfrontiersin.org
Retinal Cell Survival: Colorimetric assays have been used to assess the activity of caspases-2, -3, -8, and -9 in retinal tissue following experimental retinal detachment. pnas.org These studies found that systemic TUDCA treatment significantly decreased the detachment-induced activation of caspases-2, -3, and -9, highlighting its protective role in photoreceptors. pnas.org
Kidney Cell Injury: In models of cryoinjury using human renal proximal tubular epithelial cells, TUDCA was shown to inhibit the activation of caspase-3 and caspase-9 in a dose-dependent manner. frontiersin.org
Beyond activity assays, Western blot analysis is also used as a functional enzymatic assessment to detect the cleaved (i.e., active) forms of caspases. For example, studies have shown that TUDCA can decrease the levels of cleaved caspase-8 and -9 in mouse models of cholestasis. nih.gov
Table 1: Examples of Caspase Activity Assays in TUDCA Research
Assay Type | Model System | Caspases Measured | Key Finding with TUDCA | Reference(s) |
---|---|---|---|---|
Fluorimetric Enzyme Assay | Primary Rat Hepatocytes | Caspase-3, -8, -9 | Inhibited GCDCA-induced caspase activation. | nih.gov |
Colorimetric Enzyme Assay | Rat Retinal Detachment Model | Caspase-2, -3, -8, -9 | Decreased retinal detachment-induced activation of Caspases 2, 3, and 9. | pnas.org |
Colorimetric Enzyme Assay | Rat Hemorrhagic Stroke Model | Caspase-3-like enzymes | Reduced intracerebral hemorrhage-induced caspase activity by 45-60%. | mdpi.comfrontiersin.org |
Enzyme Activity Assay | Human Renal Cells (Cryoinjury) | Caspase-3, -9 | Inhibited cryopreservation injury-activated caspases in a dose-dependent fashion. | frontiersin.org |
Immunoblotting (Western Blot) | Mouse Cholestasis Model | Cleaved Caspase-8, -9 | Decreased the expression of cleaved caspases. | nih.gov |
Biosensor and Reporter Systems (e.g., CHOP::luciferase)
Biosensor and reporter systems are powerful tools for monitoring specific cellular processes in real-time in response to stimuli, including treatment with TUDCA. A prominent example in TUDCA research is the use of luciferase-based reporters to study endoplasmic reticulum (ER) stress.
The C/EBP homologous protein (CHOP), also known as GADD153, is a transcription factor that is strongly upregulated during ER stress. frontiersin.org A CHOP::luciferase reporter system utilizes this principle to function as a biosensor for the activation of the unfolded protein response (UPR). frontiersin.orgplos.org In this system, cells are engineered to contain a genetic construct where the CHOP gene promoter drives the expression of a luciferase enzyme (e.g., firefly luciferase). plos.org When the cells experience ER stress, the CHOP promoter is activated, leading to the synthesis of luciferase. The activity of the enzyme is then measured by providing its substrate, luciferin (B1168401), and quantifying the resulting bioluminescence. researchgate.net The amount of light produced is directly proportional to the activation of the CHOP promoter and, therefore, the level of ER stress.
A key application in TUDCA research involved using a CHO-K1 cell line stably transfected with a CHOP::luciferase reporter. plos.org
Experimental Setup: These reporter cells were exposed to tunicamycin, a chemical that induces ER stress, which robustly increased luciferase expression. plos.org
TUDCA's Effect: When the tunicamycin-stressed cells were co-treated with TUDCA, there was a significant, dose-dependent reduction in luciferase activity. plos.org This finding provides direct evidence that TUDCA alleviates ER stress by inhibiting the signaling pathway that leads to CHOP expression. plos.org
Similar reporter systems have been developed for other arms of the UPR, such as reporters driven by activating transcription factor 4 (ATF4) or activating transcription factor 6 (ATF6) response elements. frontiersin.org These have also been used to demonstrate that TUDCA can inhibit the transcriptional activity associated with ER stress. frontiersin.org
Table 2: Components of a CHOP::luciferase Reporter Assay for TUDCA Research
Component | Description | Role in Assay | Example from TUDCA Research | Reference(s) |
---|---|---|---|---|
Cell Line | Chinese Hamster Ovary (CHO-K1) or other suitable cell line. | Host for the reporter system. | CHO-K1 cells stably transfected with the reporter construct. | plos.org |
Reporter Construct | A plasmid containing the CHOP promoter upstream of the firefly luciferase gene (luc). | The biosensor element that links ER stress to a measurable signal. | CHOP promoter and 5' UTR driving a firefly luciferase transgene. | plos.org |
ER Stress Inducer | A chemical agent like tunicamycin or thapsigargin. | To activate the UPR and induce CHOP expression, providing a baseline of high reporter activity. | Tunicamycin (3 μg/mL). | plos.org |
Test Compound | This compound (TUDCA). | The molecule being investigated for its ability to modulate the ER stress response. | TUDCA at concentrations from 0.1 to 500 μM. | plos.org |
Assay Readout | Bioluminescence. | The quantitative measure of luciferase activity, which reflects the level of CHOP promoter activation. | Light emission measured after adding luciferin substrate. | plos.orgresearchgate.net |
Biophysical and Biochemical Characterization
Mitochondrial Function Assays (e.g., ATP Synthesis, Mitochondrial DNA Content, Membrane Potential)
Mitochondria are central to cellular energy metabolism and apoptosis, and TUDCA's protective effects are often linked to its ability to preserve mitochondrial integrity and function. A suite of assays is used to characterize these effects.
ATP Synthesis: The primary function of mitochondria is to produce ATP through oxidative phosphorylation. Assays to measure cellular ATP levels are therefore a direct indicator of mitochondrial health. In TUDCA research, ATP levels are commonly quantified using bioluminescence-based assays, such as the Mitochondrial ToxGlo™ Assay. nih.gov These kits use the luciferase enzyme, which produces light in an ATP-dependent reaction. Studies have shown that while cellular stress or differentiation can deplete ATP, TUDCA treatment can restore ATP levels, for instance, in neural stem cells (NSCs) undergoing differentiation and in models of Parkinson's disease. nih.govnih.gov
Mitochondrial DNA (mtDNA) Content: The amount of mtDNA can reflect mitochondrial biogenesis or degradation. A reduction in mtDNA content is a hallmark of mitochondrial depletion syndromes. baylorgenetics.com This is typically measured using real-time quantitative PCR (qPCR). nih.govnih.gov The method involves quantifying the copy number of a specific mitochondrial gene and normalizing it to the copy number of a nuclear gene (nDNA) from the same sample. nih.gov Research on NSCs demonstrated that TUDCA could revert the decrease in mtDNA copy number that occurs during the differentiation process. nih.gov
Mitochondrial Membrane Potential (ΔΨm): A stable electrochemical gradient, or membrane potential, across the inner mitochondrial membrane is essential for ATP synthesis. A collapse of this potential is an early event in apoptosis. pnas.org This potential is assessed using potentiometric fluorescent dyes. A commonly used dye is 3,3'-Dihexyloxacarbocyanine Iodide (DiOC₆(3)), which accumulates in mitochondria with intact membrane potential. nih.gov A decrease in fluorescence, often measured by flow cytometry, indicates mitochondrial depolarization. Studies have consistently shown that TUDCA prevents mitochondrial membrane depolarization in various models, including differentiating NSCs and aged porcine oocytes. nih.govmdpi.com
Table 3: Summary of Mitochondrial Function Assays in TUDCA Research
Parameter Assessed | Assay/Methodology | Principle | Key Finding with TUDCA | Reference(s) |
---|---|---|---|---|
ATP Synthesis | Bioluminescence Assay (e.g., Mitochondrial ToxGlo™) | Luciferase-catalyzed reaction where light output is proportional to ATP concentration. | Restored ATP levels that were depleted during NSC differentiation. | nih.gov |
Mitochondrial DNA Content | Real-Time Quantitative PCR (qPCR) | Compares the copy number of a mitochondrial gene to a nuclear gene to determine relative mtDNA amount. | Reverted the decrease in mtDNA copy number observed in differentiating NSCs. | nih.gov |
Mitochondrial Membrane Potential | Flow Cytometry with Potentiometric Dyes (e.g., DiOC₆(3)) | Fluorescent dye accumulates in polarized mitochondria; loss of fluorescence indicates depolarization. | Prevented mitochondrial membrane depolarization during NSC differentiation. | nih.gov |
Oxidative Stress Markers (e.g., ROS quantification)
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a key pathogenic factor in many diseases. TUDCA is known to possess antioxidant properties, and various methods are used to quantify this effect.
ROS Quantification: The most direct method is to measure intracellular ROS levels using fluorescent probes.
MitoSOX™ Red: This probe specifically targets mitochondria and fluoresces upon oxidation by superoxide, a primary mtROS. It is often used with flow cytometry to quantify mitochondrial-specific ROS levels. In NSCs, TUDCA was shown to significantly decrease mtROS production. nih.gov
Dichloro-dihydro-fluorescein diacetate (DCFH-DA): This is a general ROS indicator that becomes fluorescent upon oxidation by various ROS types. Assays using DCFH-DA have shown that TUDCA can block the rise in ROS levels in osteoblasts exposed to high salt conditions. nih.gov
Antioxidant Enzyme and Molecule Levels: TUDCA's effects are also assessed by measuring the levels and activity of endogenous antioxidant systems. This is often done via RT-qPCR for gene expression, Western blot for protein levels, or specific activity assays. Key markers include:
Superoxide Dismutase (SOD): An enzyme that converts superoxide into hydrogen peroxide. TUDCA has been shown to increase the expression of SOD1 and SOD2. mdpi.comnih.gov
Glutathione (B108866) (GSH): A major cellular antioxidant. TUDCA treatment can increase GSH levels. mdpi.com
NADPH Oxidase (NOX): An enzyme complex that generates ROS. TUDCA can reverse the pathological upregulation of NOX1 expression. nih.gov
Table 4: Methods for Assessing Oxidative Stress in TUDCA Research | Marker/Method | Principle | Application in TUDCA Research | Reference(s) | | :--- | :--- | :--- | :--- | | ROS Quantification (Mitochondrial) | MitoSOX™ Red fluorescent probe | Measures mitochondrial superoxide levels via flow cytometry. | Showed TUDCA decreases mtROS in neural stem cells. | nih.gov | | ROS Quantification (General) | DCFH-DA fluorescent probe | Measures general intracellular ROS levels. | Demonstrated TUDCA obstructs ROS increase in high salt-stressed osteoblasts. | nih.gov | | Antioxidant Gene Expression | RT-qPCR | Measures mRNA levels of antioxidant enzymes like SOD and GSH. | Found TUDCA increases SOD1 and GSH expression in aged oocytes. | mdpi.com | | Antioxidant/Pro-oxidant Protein Levels | Western Blot | Measures protein levels of enzymes like SOD2 and NOX1. | Showed TUDCA reverses the increase in NOX1 expression in osteoblasts. | nih.gov |
Proteomics and Lipidomics
To gain a broader, unbiased understanding of TUDCA's biochemical impact, researchers employ "omics" technologies like proteomics and lipidomics. These approaches allow for the large-scale analysis of proteins and lipids within a cell or tissue, revealing comprehensive metabolic and signaling pathway alterations.
Proteomics: This involves the global analysis of the proteome. In TUDCA research, liquid chromatography coupled with mass spectrometry (LC-MS) is the primary technique used. frontiersin.orgnih.gov This approach has been applied to investigate how TUDCA affects the mitochondrial proteome in neural stem cells. The methodology involves isolating mitochondria, extracting the proteins, digesting them into peptides, and analyzing them by LC-MS to identify and quantify thousands of proteins. A key finding from this work was that TUDCA treatment significantly reduced the mitochondrial levels of long-chain acyl-CoA dehydrogenase (LCAD), a critical enzyme in the β-oxidation of fatty acids, suggesting a shift in cellular metabolism away from fatty acid breakdown. frontiersin.orgresearchgate.net
Lipidomics: This is the large-scale study of cellular lipid pathways and networks. Similar to proteomics, it heavily relies on LC-MS techniques (often UPLC-MS) to separate and identify a wide array of lipid species. nih.gov A study on hyperlipidemic mice treated with TUDCA utilized metabolomic and lipidomic analyses of serum and liver tissue. nih.gov The results showed that TUDCA's lipid-lowering activity was associated with significant changes in glycerophospholipid metabolism, identifying this as a key pathway through which TUDCA exerts its therapeutic effects. nih.gov
Table 5: Application of Proteomics and Lipidomics in TUDCA Research
"Omics" Field | Technique | Model System | Key Finding with TUDCA | Reference(s) |
---|---|---|---|---|
Proteomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | Mouse Neural Stem Cells (Mitochondrial Fraction) | Identified downregulation of the fatty acid oxidation enzyme LCAD. | frontiersin.orgnih.govresearchgate.net |
Lipidomics | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Hyperlipidemic Mice (Serum and Liver) | Revealed that TUDCA's therapeutic effect involves the regulation of glycerophospholipid metabolism. | nih.gov |
Chromatin Immunoprecipitation (ChIP) and Epigenetic Modification Analysis
Emerging research indicates that TUDCA's effects extend to the level of the epigenome, influencing gene expression through modifications to chromatin. Chromatin Immunoprecipitation (ChIP) is a cornerstone technique for investigating these phenomena. nih.govwikipedia.orgsigmaaldrich.com
The ChIP assay allows for the analysis of interactions between specific proteins (like transcription factors or modified histones) and DNA in the cell. sigmaaldrich.com The general workflow involves:
Cross-linking proteins to DNA within intact cells using formaldehyde.
Shearing the chromatin into small fragments.
Using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA.
Reversing the cross-links and purifying the associated DNA.
Analyzing the purified DNA by qPCR (ChIP-qPCR) to quantify enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide mapping. sigmaaldrich.com
While detailed ChIP protocols from TUDCA studies are not extensively published, research has linked TUDCA to specific epigenetic changes:
Histone Modifications: In a mouse model of developmental programming, TUDCA treatment was found to influence histone methylation. Specifically, it was associated with changes in the repressive mark H3K27 di-methylation around the Cidea gene, which is involved in lipid deposition. frontiersin.orgnih.govfrontiersin.org Another study reported that TUDCA treatment of serum-starved cells led to an increase in the global levels of the active histone mark H3K9 acetylation (H3K9ac). plos.org
Epigenetic Enzyme Expression: TUDCA has also been shown to modulate the expression of key epigenetic modifying enzymes. In one study, TUDCA treatment decreased the expression of DNA methyltransferase 1 (Dnmt1) and histone deacetylase 1 (Hdac1), enzymes that are generally associated with transcriptional repression. plos.org
These findings suggest that TUDCA can remodel the chromatin landscape, providing a potential mechanism for its ability to alter gene expression programs.
Table 6: Epigenetic Modifications Influenced by TUDCA
Epigenetic Target | Method of Analysis | Model System | Observed Effect of TUDCA | Reference(s) |
---|---|---|---|---|
Histone H3K27 di-methylation | Histone Modification Analysis | Mouse Model (Developmental Undernutrition) | Modulated H3K27me2 levels around the Cidea gene. | frontiersin.orgfrontiersin.org |
Histone H3K9 acetylation | Immunofluorescence | Serum-Starved Donor Cells | Increased global levels of H3K9ac. | plos.org |
Epigenetic Enzymes (Dnmt1, Hdac1) | Gene Expression Analysis (RT-qPCR) | Serum-Starved Donor Cells | Decreased the expression levels of Dnmt1 and Hdac1. | plos.org |
Receptor Binding and Signaling Pathway Analysis
This compound (TUDCA) modulates a complex network of cellular signaling pathways through its interaction with various receptors. This hydrophilic bile acid is recognized as a signaling molecule that can influence cellular function by binding to both cell-surface and nuclear receptors.
A key target for TUDCA is the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. nih.govresearchgate.net In microglial cells, the resident macrophages of the central nervous system, TUDCA binding to GPBAR1/TGR5 triggers an increase in intracellular cyclic AMP (cAMP) levels. nih.govresearchgate.net This, in turn, activates Protein Kinase A (PKA), leading to a shift in the microglial phenotype towards an anti-inflammatory state and a reduction in pro-inflammatory markers. nih.govresearchgate.net The role of TGR5 as a receptor for TUDCA has also been identified in retinal endothelial cells, where its activation by TUDCA helps to alleviate endoplasmic reticulum (ER) stress. arvojournals.org
TUDCA also interacts with the farnesoid X receptor (FXR), a nuclear receptor crucial for bile acid homeostasis. nih.govresearchgate.netelsevier.es In the context of diabetic nephropathy, TUDCA has been shown to activate FXR specifically in renal tubular cells, inducing the expression of FXR-dependent genes like SOCS3 and DDAH1. nih.gov This activation contributes to the amelioration of ER stress and confers protection to the tubular compartment of the kidney. nih.gov However, the interaction with FXR can be context-dependent, as some studies suggest that in certain cholestatic liver injury models, TUDCA's activation of the FXR/BSEP pathway can exacerbate injury if bile ducts are obstructed. researchgate.net Conversely, some research indicates that TUDCA does not activate FXR. jci.org
Another important signaling pathway engaged by TUDCA involves the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G-protein coupled receptor. nih.govresearchgate.net In primary rodent hepatocytes, conjugated bile acids, including TUDCA, activate the ERK1/2 and AKT signaling pathways primarily through S1PR2. nih.govresearchgate.net This interaction has been shown to be inhibited by S1PR2 antagonists. nih.gov The activation of the insulin signaling pathway, specifically the PI3K/Akt pathway, by TUDCA is also linked to S1PR2, which in turn can increase the expression of the insulin-degrading enzyme. researchgate.net
Furthermore, TUDCA has been shown to engage with other receptors and signaling cascades. It can activate the Akt signaling pathway, which plays a crucial anti-apoptotic role. frontiersin.org This was demonstrated in a traumatic brain injury model where TUDCA increased the phosphorylation of Akt and decreased the expression of the phosphatase and tensin homolog (PTEN), a negative regulator of the Akt pathway. frontiersin.org In models of Alzheimer's disease, the neuroprotective effects of TUDCA are linked to the activation of the Akt/GSK3β signaling pathway. alzdiscovery.org
Recent evidence also points to TUDCA's potential as an agonist for the insulin receptor (IR), contributing to its beneficial effects on glucose homeostasis. nih.gov Molecular docking studies have shown a high binding affinity of TUDCA for the IR, and its effects on improving glucose tolerance and insulin sensitivity were abolished by an IR antagonist. nih.gov In the context of neurodegenerative diseases, TUDCA has been found to bind to and modulate nuclear steroid receptors, such as the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR), protecting neuronal cells from apoptosis. nih.govoup.com
Finally, in the retina, TUDCA has been shown to specifically interact with the light-activated form of rhodopsin, stabilizing its active conformation, Metarhodopsin II. nih.gov This suggests a direct role for TUDCA in modulating visual signaling pathways, which may contribute to its neuroprotective effects in retinal degenerative diseases. nih.gov
The diverse receptor interactions of TUDCA lead to the modulation of several key signaling pathways, as summarized in the table below.
Receptor/Pathway | Downstream Effect | Cell/Tissue Type |
GPBAR1/TGR5 | ↑ cAMP, ↑ PKA, ↓ Pro-inflammatory markers | Microglia, Retinal Endothelial Cells |
Farnesoid X Receptor (FXR) | ↑ SOCS3, ↑ DDAH1, ↓ ER Stress | Renal Tubular Cells |
Sphingosine-1-Phosphate Receptor 2 (S1PR2) | ↑ ERK1/2, ↑ AKT | Hepatocytes |
Akt Signaling Pathway | ↑ p-Akt, ↓ PTEN, ↓ Apoptosis | Neurons |
Insulin Receptor (IR) | ↑ p-Akt, Improved Glucose Homeostasis | Liver |
Glucocorticoid Receptor (GR) | ↓ Apoptosis | Neurons |
Light-activated Rhodopsin | Stabilization of Metarhodopsin II | Retinal Photoreceptors |
Preclinical Functional Assessment
Behavioral Neuroscience Paradigms (e.g., motor coordination, cognitive tests)
The functional effects of this compound (TUDCA) in preclinical models are often assessed using a variety of behavioral neuroscience paradigms. These tests are designed to evaluate motor coordination, cognitive function, and other neurological outcomes.
In models of Huntington's disease, TUDCA has been shown to reduce cognitive and sensorimotor deficits. alzdiscovery.org Similarly, in a mouse model of spinocerebellar ataxia type 3, TUDCA administration led to an improvement in locomotion. nih.gov The therapeutic efficacy in this model was found to be dependent on the glucocorticoid receptor. nih.gov
In the context of traumatic brain injury (TBI), administration of TUDCA has been demonstrated to improve both motor and neurological functional recovery. frontiersin.org This is consistent with its role in activating the pro-survival Akt signaling pathway and attenuating neuronal damage. frontiersin.org
For Alzheimer's disease models, while TUDCA has shown promise in attenuating the underlying pathology, the effects on cognitive function can be subtle. In one study using APP/PS1 mice, only a trend towards improved spatial memory was observed, which was attributed to the advanced stage of the cognitive deficits in the animals at the time of treatment. alzdiscovery.org
The table below summarizes the behavioral paradigms and findings from various preclinical studies on TUDCA.
Disease Model | Behavioral Test | Observed Effect of TUDCA |
Huntington's Disease | Cognitive and Sensorimotor Tasks | Reduction in deficits alzdiscovery.org |
Spinocerebellar Ataxia Type 3 | Locomotion Assay | Improved locomotion nih.gov |
Traumatic Brain Injury | Motor and Neurological Function Tests | Improved functional recovery frontiersin.org |
Alzheimer's Disease (APP/PS1 mice) | Spatial Memory Tests | Trend towards improvement alzdiscovery.org |
Electrophysiological Recordings (implicitly for synaptic protection)
While direct electrophysiological recordings are not extensively detailed in the provided context, the neuroprotective effects of this compound (TUDCA) implicitly suggest a role in preserving synaptic function. In a mouse model of Alzheimer's disease, TUDCA was found to partially rescue synaptic loss. alzdiscovery.org The loss of synapses is a key pathological feature of many neurodegenerative diseases and is a direct correlate of cognitive decline. By preserving synaptic structures, TUDCA likely helps to maintain the integrity of neural circuits, which would be reflected in electrophysiological measurements of synaptic transmission and plasticity. The activation of the Akt/GSK3β signaling pathway by TUDCA is a plausible mechanism for this synaptic protection. alzdiscovery.org
Histopathological and Morphometric Analysis of Tissues and Organs
Histopathological and morphometric analyses are crucial for evaluating the structural changes in tissues and organs following treatment with this compound (TUDCA) in various disease models. These analyses provide visual and quantitative evidence of TUDCA's therapeutic effects at the cellular and tissue level.
In a mouse model of Huntington's disease, TUDCA treatment led to an increase in neuronal survival and a decrease in huntingtin inclusions in the striatum. alzdiscovery.org In models of diabetic nephropathy, TUDCA was shown to reduce both glomerular and tubular injury. nih.gov Specifically, it ameliorated tubular dilation and reduced the expression of the kidney injury molecule-1 (KIM-1). nih.gov
Following traumatic brain injury, administration of TUDCA has been shown to attenuate neuronal damage. frontiersin.org This is consistent with its ability to inhibit the PERK-ATF4-CHOP signaling pathway, which is involved in endoplasmic reticulum stress-induced apoptosis. frontiersin.org In a model of cholestatic liver injury, while TUDCA's effects were dependent on the status of the bile ducts, it was noted to inhibit apoptotic activity and protect cholangiocytes. researchgate.net
The table below summarizes the key histopathological and morphometric findings in preclinical studies of TUDCA.
Disease Model | Tissue/Organ | Histopathological/Morphometric Findings with TUDCA |
Huntington's Disease | Striatum | ↑ Neuronal survival, ↓ Huntingtin inclusions alzdiscovery.org |
Diabetic Nephropathy | Kidney | ↓ Glomerular and tubular injury, ↓ Tubular dilation, ↓ KIM-1 expression nih.gov |
Traumatic Brain Injury | Brain | ↓ Neuronal damage frontiersin.org |
Cholestatic Liver Injury | Liver | ↓ Apoptotic activity, Protection of cholangiocytes researchgate.net |
Future Research Trajectories and Challenges in Tauroursodeoxycholic Acid Investigations
Elucidating Novel Molecular Targets and Signalling Cascades
While TUDCA's effects on endoplasmic reticulum (ER) stress and mitochondrial function are well-documented, emerging research continues to uncover novel molecular targets and signaling pathways. mdpi.comspringermedizin.de Recent studies have expanded the known repertoire of TUDCA's interactions, implicating pathways beyond its canonical roles.
For instance, research has demonstrated that TUDCA can modulate the E2F-1/p53/Bax pathway, which is implicated in amyloid-beta-induced apoptosis. nih.gov This suggests a direct influence on cell cycle and apoptotic machinery. Another significant finding is the identification of the glucocorticoid receptor (GR) as a neuronal target for TUDCA, independent of its well-known farnesoid X receptor (FXR) interaction. nih.govnih.govjci.org This was discovered in preclinical models of Spinocerebellar Ataxia Type 3, where TUDCA was shown to bind to the GR, similar to corticosteroids, and restore GR levels which were depleted in diseased brain regions. nih.govnih.govjci.org
Furthermore, TUDCA has been shown to activate the Akt survival pathway and induce phosphorylation of Bad, a pro-apoptotic protein. mdpi.com In models of cerebral infarction, it is suggested to alter lipid peroxidation and decrease apoptosis via the Nrf2 signaling pathway. springermedizin.de The diversity of these targets, from nuclear receptors to key players in apoptosis and cell survival, underscores the pleiotropic nature of TUDCA and highlights the need for continued exploration to fully map its signaling network. mdpi.com
Reconciling Diverse Proposed Mechanisms of Action (e.g., Chaperone versus Bioavailability)
A significant challenge in TUDCA research is to reconcile the diverse and sometimes conflicting proposed mechanisms of action. The most prominent of these is the debate between its role as a chemical chaperone and its ability to alter the bioavailability of other molecules. nih.govmolbiolcell.org
The "chemical chaperone" hypothesis posits that TUDCA directly assists in proper protein folding, thereby alleviating ER stress and stabilizing the unfolded protein response (UPR). mdpi.comfrontiersin.orgnih.gov This is supported by observations of its ability to mitigate stress-induced protein aggregation. nih.gov
However, recent studies in yeast models have challenged this view, suggesting that TUDCA's protective effects against certain ER stressors, like tunicamycin (B1663573), may be due to a reduction in the drug's bioavailability. nih.govmolbiolcell.orgnih.govresearchgate.net This research indicates that TUDCA, at concentrations required for its effect, forms micelles that can sequester hydrophobic drugs, effectively lowering their intracellular concentration. nih.govmolbiolcell.org This alternative mechanism suggests that TUDCA may not be directly chaperoning misfolded proteins but rather protecting cells by reducing the potency of the stress-inducing agent. nih.govmolbiolcell.org
Future research must rigorously evaluate these competing hypotheses across different model systems and disease contexts to determine the predominant mechanism of action, which may be context-dependent.
Comprehensive Characterization of Epigenetic and Metabolic Reprogramming Effects
Emerging evidence suggests that TUDCA can induce significant epigenetic and metabolic changes, representing a promising but underexplored area of its therapeutic action. frontiersin.orgnih.gov
Epigenetic Modifications: Studies have reported that TUDCA can induce epigenetic changes, including histone modifications. frontiersin.orgnih.gov For example, in a model of developmentally programmed obesity, TUDCA was shown to beneficially remodel chromatin structure around specific genes. frontiersin.orgnih.gov Specifically, it was found to suppress histone H3K27 di-methylation, a mark associated with transcriptional promotion, around the Cidea gene, which is involved in lipid droplet fusion and lipid deposition. frontiersin.orgnih.gov
Metabolic Reprogramming: TUDCA has been shown to be a potent modulator of cellular metabolism, particularly in the context of neural stem cells (NSCs). frontiersin.orgnih.gov Research has revealed that TUDCA promotes NSC proliferation by inducing a metabolic shift from fatty acid oxidation to glucose catabolism and de novo lipogenesis. frontiersin.orgnih.gov Key findings include:
Downregulation of Fatty Acid Oxidation: TUDCA reduces the mitochondrial levels of long-chain acyl-CoA dehydrogenase (LCAD), a key enzyme in the β-oxidation of fatty acids. frontiersin.orgnih.gov
Upregulation of Lipogenesis: TUDCA increases the nuclear levels of sterol regulatory element-binding protein-1 (SREBP-1), a master transcriptional regulator of lipid biosynthesis. frontiersin.orgnih.gov
Shift to Glucose Catabolism: TUDCA enhances the mitochondrial levels of pyruvate (B1213749) dehydrogenase E1-α (PDHE1-α), facilitating the use of glucose for energy and biosynthetic processes. frontiersin.orgnih.gov
This metabolic reprogramming appears to be linked to epigenetic changes, as the translocation of PDHE1-α to the nucleus is associated with increased histone H3 acetylation, a mark that promotes gene expression necessary for cell cycle progression. frontiersin.orgnih.gov A comprehensive understanding of these interconnected effects is crucial for harnessing TUDCA's full therapeutic potential.
Exploration of Synergistic Therapeutic Combinations in Preclinical Settings
Given the multifaceted nature of many diseases, combining TUDCA with other therapeutic agents is a promising strategy to achieve additive or synergistic effects. frontiersin.orgnih.govnih.govresearchgate.net Preclinical studies are actively exploring such combinations, particularly in the context of neurodegenerative diseases.
One study investigated the combination of TUDCA with co-enzyme Q10 (CoQ10) and creatine (B1669601) in in-vitro models of Parkinson's disease. frontiersin.orgnih.govnih.govresearchgate.net This triple combination demonstrated an additive protective effect on several biomarkers, surpassing the efficacy of each compound administered individually. frontiersin.orgnih.govnih.govresearchgate.net The rationale behind this combination is to simultaneously target multiple pathways implicated in neurodegeneration, including protein aggregation, mitochondrial dysfunction, and neuroinflammation. frontiersin.orgnih.gov
Another study evaluated 44 different combinations of nine drugs, including TUDCA, for Parkinson's disease. mdpi.com The combination of TUDCA with sodium phenylbutyrate and exenatide (B527673) showed improvement across four different endpoints. mdpi.com Furthermore, the combination of TUDCA and exenatide led to a significant increase in neurofilament heavy chain signal intensity in an alpha-synuclein (B15492655) triplication cell line. mdpi.com
These findings highlight the potential of TUDCA as a cornerstone of combination therapies. Future research should continue to identify and validate synergistic combinations in a variety of disease models.
Development and Validation of Advanced Preclinical Models Reflecting Disease Complexity
To better predict the clinical efficacy of TUDCA, it is imperative to move beyond simple cell culture and animal models towards more complex and representative preclinical systems. The development and validation of such advanced models are critical for translational success.
Current preclinical research on TUDCA has utilized a range of models, including:
In vitro models: Induced pluripotent stem cell (iPSC)-derived human dopaminergic neurons and microglial cells have been used to study neuroprotection and neuroinflammation in the context of Parkinson's disease. frontiersin.orgnih.govnih.gov
Animal models: Mouse models of Alzheimer's disease (APP/PS1), Parkinson's disease (MPTP-induced), Huntington's disease (3-NP model), amyotrophic lateral sclerosis (G93A SOD1 mutation), and spinocerebellar ataxia type 3 have been instrumental in demonstrating TUDCA's therapeutic potential in vivo. nih.govalzdiscovery.org
Future directions should focus on the use of more sophisticated models such as:
Midbrain organoids: These three-dimensional structures can better recapitulate the cellular diversity and connectivity of the human brain, providing a more accurate platform to validate findings from 2D neuron cultures before moving to animal models. frontiersin.orgnih.gov
Humanized animal models: These models, which express human genes or cellular components, can provide more relevant insights into disease mechanisms and therapeutic responses.
By employing these advanced preclinical models, researchers can better assess the efficacy and mechanisms of TUDCA in a manner that more closely reflects the complexity of human diseases.
Identification of Biomarkers for Preclinical Efficacy Assessment
The identification of reliable biomarkers is crucial for assessing the preclinical efficacy of TUDCA and for guiding its clinical development. mdpi.com Biomarkers can provide objective measures of target engagement and therapeutic response, facilitating more efficient and informative preclinical studies.
Recent research has begun to identify potential biomarkers associated with TUDCA's mechanism of action. In a study on spinocerebellar ataxia type 3, intriguing correlations were found between the peripheral expression of the glucocorticoid receptor (GR) and the predicted age of disease onset, as well as between FKBP5 expression and disease progression. nih.govnih.govresearchgate.net This suggests that components of the GR pathway could serve as candidate biomarkers for TUDCA's therapeutic effects in this disease. nih.govnih.govresearchgate.net
Future research should focus on a systematic approach to biomarker discovery and validation. This could involve:
Metabolomics: Analyzing changes in the metabolic profiles of biofluids in response to TUDCA treatment. mdpi.com
Proteomics: Identifying protein expression changes in relevant tissues or cells.
Transcriptomics: Measuring changes in gene expression profiles.
By identifying and validating robust biomarkers, researchers can more effectively monitor the preclinical efficacy of TUDCA and gain a deeper understanding of its in vivo mechanisms.
Investigation into the Role of Gut Microbiota in TUDCA's Systemic Effects
The gut microbiota is increasingly recognized as a critical modulator of host metabolism and immune function, and it plays a significant role in the metabolism and systemic effects of bile acids like TUDCA. mdpi.comnih.govtandfonline.comnih.gov TUDCA itself is a secondary bile acid, produced in small amounts in the human body by intestinal bacteria. nih.govmolbiolcell.org
The interplay between TUDCA and the gut microbiota is bidirectional:
Microbiota influences TUDCA levels: The composition of the gut microbiota determines the enzymatic activity available for the conversion of primary bile acids into secondary bile acids like TUDCA. nih.govnih.gov
TUDCA modulates microbiota composition: TUDCA can, in turn, alter the composition of the gut microbial community. For example, in a colitis mouse model, TUDCA was shown to normalize the Firmicutes/Bacteroidetes ratio. nih.gov A case report in a human subject suggested that long-term TUDCA administration may lead to a dominant shift toward the Firmicutes phylum. mdpi.com
The gut microbiota can also influence TUDCA's therapeutic effects through its impact on bile acid signaling pathways. biorxiv.org For instance, the gut microbiota is involved in TUDCA-mediated inhibition of the intestinal FXR-FGF15 signaling axis. biorxiv.org
Understanding this complex interplay is essential for predicting individual responses to TUDCA therapy and for developing strategies to optimize its efficacy, potentially through co-administration of probiotics or prebiotics.
High-Throughput Screening for TUDCA Analogues with Enhanced Specificity or Potency
The therapeutic promise of Tauroursodeoxycholic acid (TUDCA) across a spectrum of diseases has spurred investigations into novel analogues with superior pharmacological properties. The pursuit of molecules with enhanced specificity for biological targets or greater potency is a key objective in medicinal chemistry. High-throughput screening (HTS) has emerged as a foundational technology in this endeavor, enabling the rapid evaluation of vast chemical libraries to identify promising lead compounds. nih.gov This approach, combined with rational drug design, is paving the way for the next generation of TUDCA-based therapeutics.
High-throughput screening serves as a primary method for discovering promising molecules for drug development. nih.gov This technique allows for the automated testing of thousands of compounds against a specific biological target or cellular pathway. In the context of TUDCA, HTS assays can be designed to identify analogues that, for example, more effectively mitigate endoplasmic reticulum (ER) stress, a key mechanism of TUDCA's action. examine.comselleck.co.jp Cell-based HTS assays, which measure a cellular response, are particularly valuable for discovering compounds that can protect cells from specific pathological insults. nih.gov For instance, screening could identify analogues that are more potent inhibitors of apoptosis pathways than TUDCA itself. nih.gov
The development of fluorescent bile acid analogues has proven useful for creating HTS methods. researchgate.net These fluorescent probes can be used to study the transport of bile acids and to screen for compounds that interact with bile acid transporters like NTCP and BSEP. researchgate.net Such assays are critical for identifying analogues with altered transport kinetics, which could influence their bioavailability and tissue distribution.
Complementing experimental HTS are powerful computational methods that accelerate the drug discovery process. nih.gov Techniques such as virtual screening, quantitative structure-activity relationship (QSAR) modeling, and molecular docking allow researchers to computationally predict the activity of novel TUDCA analogues before they are synthesized. nih.govnih.gov Structure-based drug design, which relies on the three-dimensional structure of a target protein, enables the rational design of ligands with high affinity and specificity. nih.gov These in silico tools help to prioritize which analogues should be synthesized and tested, making the discovery pipeline more efficient and cost-effective. nih.gov
Despite the power of these technologies, significant challenges remain in screening for TUDCA analogues. A primary difficulty lies in designing assays that accurately reflect the complex and often pleiotropic mechanisms of TUDCA's action. nih.gov TUDCA interacts with multiple cellular pathways, including the unfolded protein response (UPR), mitochondrial function, and apoptosis signaling. nih.govselleck.co.jp Developing an HTS assay that captures the desired therapeutic effect without being confounded by off-target activities is a complex task. Furthermore, the translation of findings from in vitro screening to in vivo efficacy is not always straightforward.
Future research will likely focus on integrating HTS with advanced computational modeling and systems biology approaches. This multi-faceted strategy will enable a deeper understanding of how structural modifications to the TUDCA scaffold influence biological activity. By combining empirical screening data with predictive algorithms, researchers can more rapidly iterate on analogue design to achieve enhanced potency and specificity, ultimately accelerating the development of novel treatments for a wide range of debilitating diseases. nih.gov
Q & A
Q. What are the standard protocols for synthesizing TUDCA, and how is purity validated?
TUDCA synthesis typically involves condensation reactions between ursodeoxycholic acid (UDCA) and taurine, followed by purification steps. For example, UDCA is activated with propyl chloroformate in the presence of triethylamine, then reacted with taurine sodium salt. Post-reaction, pH adjustment and solvent extraction are used to isolate TUDCA . Purity validation employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR), with deuterated standards (e.g., TUDCA-d4) ensuring accurate quantification in mass spectrometry (LC-MS/GC-MS) .
Q. How do researchers select between in vitro and in vivo models for studying TUDCA’s neuroprotective effects?
In vitro models (e.g., neuronal cell lines exposed to oxidative stress) are used for mechanistic studies, such as measuring ER stress markers (e.g., CHOP, XBP1 splicing). In vivo models (e.g., ALS mice or diabetic retinopathy rodents) validate therapeutic efficacy through behavioral tests and histopathology. Cross-model consistency is ensured by replicating key biomarkers (e.g., caspase-3 activation) across both systems .
Q. What analytical techniques are critical for assessing TUDCA stability and bioavailability?
LC-MS with deuterated internal standards (e.g., TUDCA-d4) ensures precise quantification in biological matrices. Stability studies use accelerated degradation tests under varying pH and temperature conditions, while bioavailability is assessed via pharmacokinetic (PK) profiling in serum/plasma samples .
Q. How are clinical trials for TUDCA in neurodegenerative diseases designed?
Phase II/III trials for conditions like ALS prioritize double-blinded, placebo-controlled designs with endpoints such as ALSFRS-R scores. Systematic literature reviews and ClinicalTrials.gov data inform inclusion criteria and safety monitoring protocols .
Advanced Research Questions
Q. How can discrepancies in TUDCA synthesis yields (e.g., 67% vs. 87.9%) be resolved?
Design of Experiments (DOE) methodologies optimize reaction parameters (temperature, catalyst concentration). For instance, lower temperatures (-10°C) during mixed anhydride formation reduce side reactions, improving yields . Reaction tracking via thin-layer chromatography (TLC) identifies intermediate bottlenecks .
Q. What strategies reconcile contradictory results between preclinical and clinical TUDCA studies?
Meta-analyses adjust for interspecies differences (e.g., bile acid metabolism in rodents vs. humans). Pharmacodynamic (PD) biomarkers (e.g., serum TUDCA levels) are correlated with clinical outcomes to identify subpopulations with optimal response .
Q. How can multi-omics approaches elucidate TUDCA’s mechanism in metabolic diseases?
Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) identify pathways like UPR (Unfolded Protein Response) in diabetic models. Bioinformatics tools (e.g., STRING) map interactions between TUDCA-modulated proteins (e.g., BIP/GRP78) and disease-associated networks .
Q. What in silico models predict TUDCA’s interactions with mitochondrial targets?
Molecular docking simulations (e.g., AutoDock Vina) model TUDCA binding to anti-apoptotic proteins (e.g., Bcl-2). Molecular dynamics (MD) simulations assess stability of these complexes under physiological conditions .
Q. How do researchers validate TUDCA’s role in modulating matrix metalloproteinases (MMPs)?
Zymography and fluorescence-based assays quantify MMP activity in cancer cell lines (e.g., MDA-MB-231). siRNA knockdown of MMP genes paired with TUDCA treatment isolates specific pathway contributions .
Q. What advanced delivery systems enhance TUDCA’s bioavailability in the CNS?
Electrodeposition techniques create polymer-based nanoparticles (e.g., PEDOT-TUDCA) for controlled release. In vitro blood-brain barrier (BBB) models (e.g., hCMEC/D3 cells) assess permeability improvements .
Methodological Considerations
Q. How are endoplasmic reticulum (ER) stress assays standardized in TUDCA studies?
Western blotting for ER markers (ATF6, PERK) and qPCR for XBP1 splicing are calibrated using positive controls (e.g., tunicamycin). Dose-response curves establish TUDCA’s efficacy in reducing stress across cell types .
Q. What statistical methods address heterogeneity in TUDCA clinical trial data?
Q. How is mitochondrial function assessed in TUDCA-treated models?
Seahorse XF analyzers measure oxygen consumption rates (OCR) to evaluate mitochondrial respiration. Flow cytometry with JC-1 dye quantifies membrane potential changes in apoptotic cells .
Q. What comparative studies distinguish TUDCA from other bile acids (e.g., UDCA)?
In vitro assays (e.g., cell viability under ER stress) and molecular docking compare binding affinities to targets like the TGR5 receptor. In vivo studies use bile acid transporter knockout mice to isolate TUDCA-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.